Technical Documentation Center

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
  • CAS: 86358-30-7

Core Science & Biosynthesis

Foundational

Introduction: Understanding Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is a molecule of significant interest in various chemical and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is a molecule of significant interest in various chemical and pharmaceutical research domains. Structurally, it features a benzodioxole ring system connected to an ethyl oxoacetate group. This compound serves as a valuable intermediate in organic synthesis and has been investigated as a chemical pesticide and a model system for studying antitumor responses.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in research and development, ensuring reproducibility of experiments and the integrity of results.

This guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, grounded in established scientific principles and regulatory standards. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to handle and evaluate this compound effectively.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical properties is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₅Biosynth[1]
Molecular Weight 222.19 g/mol Biosynth[1]
Melting Point 110.27 °CBiosynth[1]
Boiling Point 312.29 °CBiosynth[1]
Appearance Yellow solidChem-Impex[2]

Part 1: The Solubility Profile

The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. The principle of "like dissolves like" provides a strong predictive framework for the solubility of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.[3] The molecule's structure, possessing both polar (ester and dioxole oxygens) and non-polar (benzene ring and ethyl group) regions, suggests a nuanced solubility profile. It is expected to be poorly soluble in water but should exhibit good solubility in many organic solvents.[4][5][6]

Predicted Solubility

While specific experimental data for this exact compound is not widely published, we can predict its solubility based on its structural components.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water; Moderate in AlcoholsThe large non-polar surface area counteracts the hydrogen bonding potential with water. Alcohols are better solvents due to their hydrocarbon character.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the high energy cost of disrupting a hydrogen-bonded network like water.
Non-Polar Toluene, Hexane, Diethyl EtherModerate to LowSolubility will depend on the balance between disrupting the crystal lattice energy of the solid and the van der Waals interactions with the solvent.
Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7][8] This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a reliable measure of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add chosen solvent to vial A->B C Create a suspension B->C D Agitate at constant temperature (e.g., 18-24 hours) C->D E Allow suspension to settle D->E F Filter to remove solids E->F G Prepare dilutions of filtrate F->G H Quantify concentration (e.g., HPLC-UV, LC-MS) G->H I Determine solubility H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

  • Preparation: Add an excess amount of solid Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.[8]

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 18-24 hours) to reach equilibrium.[7]

  • Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, the supernatant should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged at high speed.[9]

  • Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Part 2: The Stability Profile

Assessing the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[10] The International Council for Harmonisation (ICH) provides a framework for stability testing, which includes forced degradation (stress testing) as a key component.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[13] This helps in identifying potential degradation products and developing a stability-indicating analytical method capable of separating the parent compound from these degradants.[13][14]

G cluster_conditions Stress Conditions (ICH Q1A/Q1B) cluster_outcomes Outcomes start Drug Substance: Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate A Hydrolytic (Acid, Base, Neutral) start->A B Oxidative (e.g., H₂O₂) start->B C Thermal (e.g., 60°C) start->C D Photolytic (UV/Vis light) start->D analysis Analyze all samples with Stability-Indicating HPLC Method A->analysis B->analysis C->analysis D->analysis E Identify Degradation Products analysis->E F Elucidate Degradation Pathways analysis->F G Assess Intrinsic Stability analysis->G H Validate Analytical Method Specificity analysis->H

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Stress ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatedHydrolysis of the ethyl ester to the corresponding carboxylic acid and ethanol.
Basic Hydrolysis 0.1 M NaOH, room tempSaponification (base-catalyzed hydrolysis) of the ethyl ester, likely occurring faster than under acidic conditions.
Neutral Hydrolysis Water or buffer (pH 7), heatedSlower hydrolysis of the ethyl ester compared to acidic or basic conditions.
Oxidation 3% H₂O₂, room tempThe benzodioxole ring can be susceptible to oxidation, potentially leading to ring-opened products or other oxidative derivatives.
Thermal Degradation Solid sample at elevated temperature (e.g., 10°C increments above accelerated testing, such as 50°C, 60°C).[11][15]Investigates the intrinsic thermal stability of the molecule in the solid state.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[11][16]The aromatic system and carbonyl groups are chromophores that can absorb light, potentially leading to photochemical degradation.
  • Sample Preparation: Prepare solutions of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound. Include a control sample protected from the stress condition.

  • Stress Application: Expose the samples to the specified conditions for a defined period. The goal is to achieve 5-20% degradation; if degradation is too extensive, it can lead to secondary and tertiary degradants that complicate analysis.[17]

  • Sample Quenching: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded standard, using a developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of the degradation products. This data is crucial for validating the analytical method's specificity.[18]

Formal Stability Testing

Beyond forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[19][20]

  • Long-Term Stability: Typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[20] Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19]

  • Accelerated Stability: Performed under exaggerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months) to increase the rate of chemical degradation.[20] Data from these studies can be used to predict the shelf life under normal storage conditions.

Conclusion

A comprehensive understanding of the solubility and stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is fundamental to its successful application in a research and development setting. Its predicted low aqueous solubility and good solubility in organic solvents, combined with the potential for hydrolytic degradation of the ester functional group, are key characteristics that must be considered. The experimental protocols outlined in this guide, from the shake-flask method for solubility to a systematic forced degradation study for stability, provide a robust framework for generating the critical data needed for formulation development, analytical method validation, and ensuring the overall quality and reliability of scientific outcomes involving this compound.

References

  • Ethyl benzoate | C9H10O2 | CID 7165 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl benzoate - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Chromatography Online. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at: [Link]

  • Shake Flask Method Summary - BioAssay Systems. BioAssay Systems. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. AMSbiopharma. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Organic Compounds. LibreTexts Chemistry. Available at: [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. SALTISE. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Human Journals. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Scribd. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io. Available at: [Link]

  • Stress Testing Study Design - Veeprho. Veeprho. Available at: [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • stability testing: photostability testing of new drug substances and products - ICH. International Council for Harmonisation. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

The Benzodioxole Scaffold: A Privileged Heterocycle with Expansive Biological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,3-benzodioxole scaffold, a simple fusion of a benzene ring and a methylenedioxy group, represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole scaffold, a simple fusion of a benzene ring and a methylenedioxy group, represents a "privileged structure" in medicinal chemistry and agrochemistry. Naturally present in compounds like safrole from sassafras oil, this heterocyclic core is a key pharmacophore in a range of biologically active molecules.[1][2] Its significance stems from a unique electronic profile that facilitates diverse chemical modifications and, critically, a profound interaction with metabolic enzyme systems, particularly Cytochrome P450 (CYP450). This guide provides a technical exploration of the benzodioxole scaffold, elucidating the mechanistic underpinnings of its bioactivity, surveying its therapeutic applications, and offering practical experimental protocols for its investigation. From potent anticancer agents that disrupt cellular redox homeostasis to novel antidiabetics and plant growth regulators, the benzodioxole scaffold continues to be a fertile ground for the discovery of novel chemical entities. We will delve into its role in oncology, metabolic disease, and neuroscience, while also addressing the pharmacokinetic and toxicological challenges inherent to its primary mechanism of action—enzyme inhibition.

Chapter 1: The Benzodioxole Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the 1,3-Benzodioxole Structure

The 1,3-benzodioxole is a heterocyclic organic compound with the molecular formula C₇H₆O₂.[3] Its structure consists of a benzene ring fused to a five-membered dioxole ring. The two oxygen atoms in the dioxole ring make it electron-rich, increasing the electron density of the fused aromatic system and facilitating electrophilic substitution reactions.[3] This chemical tractability, combined with a rigid, planar geometry, makes it an ideal scaffold for presenting various functional groups in a defined spatial orientation, a critical feature for specific interactions with biological targets.

Natural Origins and Synthetic Accessibility

The benzodioxole moiety is prevalent in nature. Safrole, a primary constituent of sassafras oil, is a well-known natural product featuring this core.[1] It is also found in anise, nutmeg, cinnamon, and black pepper.[1] Beyond simple natural products, the scaffold is integral to complex molecules like the anticancer agent podophyllotoxin and the weak anti-mitotic compound noscapine.[2][4]

Synthetically, the scaffold is highly accessible. The most common laboratory and industrial synthesis involves the condensation of catechol (1,2-dihydroxybenzene) with a dihalomethane (like dichloromethane or dibromomethane) under basic conditions or with methanol in the presence of a strong acid catalyst.[3][5] This straightforward synthesis allows for the cost-effective production of the core structure, which can then be elaborated into diverse libraries of derivatives for screening.

cluster_reactants Reactants cluster_products Product Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole  Base (e.g., NaOH)  Solvent DCM Dihalomethane (e.g., CH₂Cl₂) DCM->Benzodioxole

Caption: General Synthesis of 1,3-Benzodioxole from Catechol.

Chapter 2: The Mechanistic Underpinnings of Benzodioxole's Bioactivity

The diverse biological effects of benzodioxole derivatives can often be traced back to a few core biochemical interactions. Understanding these mechanisms is paramount for rational drug design and for predicting potential liabilities.

The Double-Edged Sword: Cytochrome P450 Inhibition

The most defining biochemical feature of the benzodioxole moiety is its ability to inhibit Cytochrome P450 (CYP450) enzymes.[3] This family of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics, including drugs, pesticides, and carcinogens.

Causality of Inhibition: The mechanism involves the metabolic activation of the benzodioxole's methylenedioxy bridge by CYP450. The enzyme hydroxylates the methylene carbon, which then eliminates water to form a highly reactive carbene intermediate. This carbene coordinates with the ferrous heme iron of the CYP450 active site, forming a stable, quasi-irreversible metabolic-intermediate (MI) complex.[1] This complex renders the enzyme catalytically inactive.

This inhibition is a double-edged sword:

  • Advantage (Synergism): In agrochemicals, this mechanism is exploited to create insecticide synergists. By inhibiting an insect's P450 enzymes, a benzodioxole derivative like piperonyl butoxide prevents the insect from detoxifying a co-administered insecticide (e.g., pyrethrum), dramatically increasing the latter's potency and duration of action.[3] A similar principle applies in medicine, as seen with the antiepileptic drug Stiripentol, which boosts the levels of other anticonvulsants by inhibiting their metabolism.[6]

  • Disadvantage (Drug-Drug Interactions): In drug development, this potent, broad-spectrum P450 inhibition is a major liability. A benzodioxole-containing drug can dangerously elevate the concentration of co-administered medications that are cleared by CYP450 enzymes, leading to toxicity. This necessitates rigorous screening for drug-drug interactions for any new clinical candidate bearing this scaffold.

cluster_process Mechanism of CYP450 Inhibition A Benzodioxole Scaffold C Metabolic Activation: Hydroxylation of -CH₂- A->C B CYP450 (Active Enzyme) B->C Catalyzes E Metabolic-Intermediate (MI) Complex D Reactive Carbene Intermediate (:CH₂) C->D Water Loss D->E Binds to Heme Iron F CYP450 (Inactive Enzyme) E->F

Caption: Mechanism of Cytochrome P450 Inhibition by Benzodioxole.

Interaction with Other Cellular Machinery

Beyond P450, benzodioxole derivatives have been engineered to interact with a variety of other critical cellular targets:

  • Tubulin Polymerization: Modified analogues of the natural product noscapine, where the benzodioxole ring was altered, have shown potent inhibition of tubulin polymerization, a key mechanism for halting cell division in cancer.[4]

  • Thioredoxin Reductase (TrxR): The thioredoxin (Trx) system is a major antioxidant system often overexpressed in cancer cells to cope with oxidative stress.[7] Benzodioxole-arsenical conjugates have been developed to inhibit TrxR, leading to a buildup of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.[6][7]

  • Cyclooxygenase (COX): As enzymes central to inflammation, COX-1 and COX-2 are important drug targets. Novel benzodioxole derivatives have been synthesized that act as inhibitors of these enzymes, demonstrating anti-inflammatory and potential anticancer activity.[8]

  • α-Amylase: This enzyme is crucial for the digestion of carbohydrates. Its inhibition can lower post-meal blood glucose levels. Benzodioxole carboxamide derivatives have been identified as potent α-amylase inhibitors, presenting a novel strategy for managing type 2 diabetes.[9]

Receptor Agonism: A Case Study in Plant Biology

The scaffold's versatility extends beyond enzyme inhibition. In a novel application, N-(benzo[d][1][10]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the plant hormone auxin receptor, TIR1.[10][11] These compounds were shown to bind to the receptor with higher affinity than natural auxin, promoting root growth and demonstrating potential for development as next-generation plant growth regulators.[10][11]

Chapter 3: Therapeutic Applications in Drug Discovery

The chemical tractability and diverse mechanisms of action of the benzodioxole scaffold have led to its exploration in numerous therapeutic areas.

Oncology: A Multifaceted Approach to Cancer Therapy

The benzodioxole scaffold is a recurring motif in anticancer drug discovery programs.[2][8]

  • Microtubule Dynamics Inhibition: The development of noscapine analogues has yielded compounds with potent cytotoxic effects against breast cancer (MCF-7) and other cell lines, with EC₅₀ values in the sub-micromolar range.[4] One promising analogue, compound 20 , was effective against melanoma, lung, brain, and kidney cancer cell lines and was not susceptible to P-gp efflux pumps, a common mechanism of drug resistance.[4]

  • Redox Homeostasis Disruption: By conjugating benzodioxole derivatives with arsenicals, researchers have created agents that selectively target the overexpressed thioredoxin system in leukemia and other tumor cells.[6][7] These conjugates induce oxidative stress and apoptosis, showing excellent anti-proliferative activity in vitro and in vivo while demonstrating greater selectivity between cancer and normal cells compared to their precursors.[7][12]

  • DNA Binding and Other Mechanisms: Some 2-phenyl 1,3-benzodioxole derivatives have been shown to possess DNA binding capabilities alongside their anticancer and antibacterial activities.[2]

Compound ClassMechanism of ActionTarget CancerReported Potency (IC₅₀/EC₅₀)Reference
Noscapine Analogue (20)Tubulin Polymerization InhibitionBreast (MCF-7), Melanoma, Lung0.73 µM (MCF-7)[4]
Noscapine Analogue (14e)Tubulin Polymerization InhibitionBreast (MCF-7)1.50 µM[4]
Benzodioxole-Arsenical Conjugate (TAZ2)Thioredoxin Reductase InhibitionLeukemia (Molm-13)High selectivity (Ratio vs normal cells: 5.7)[7]
Benzoyl-benzodioxole (8)Growth Inhibition (unspecified)Broad Panel (52 cell lines)GI₅₀ mean value of 5.71 µM[13]
Central Nervous System Disorders

The primary example in this area is Stiripentol , an approved adjunctive therapy for Dravet syndrome, a severe form of epilepsy.[6] Its clinical efficacy is largely attributed to its potent inhibition of CYP450 enzymes, which slows the metabolism and increases the plasma concentration of co-administered antiepileptic drugs like clobazam.[6] Additionally, derivatives are being investigated for broader neuroprotective effects.[3][14]

Metabolic Disorders: Targeting Diabetes

A promising new avenue for the benzodioxole scaffold is in the treatment of type 2 diabetes. By inhibiting α-amylase, these compounds can modulate carbohydrate metabolism.

CompoundMechanism of ActionTargetReported Potency (IC₅₀)Reference
Benzodioxol Carboxamide (IIc)α-Amylase InhibitionPorcine Pancreatic α-Amylase0.68 µM[9]
Benzodioxol Carboxamide (IIa)α-Amylase InhibitionPorcine Pancreatic α-Amylase0.85 µM[9]

In an in vivo streptozotocin-induced diabetic mouse model, compound IIc significantly reduced blood glucose levels, demonstrating clear therapeutic potential.[9] Critically, these compounds showed negligible cytotoxicity against normal human cell lines, suggesting a favorable safety profile.[9]

Chapter 4: Beyond Pharmaceuticals: Agrochemical and Industrial Relevance

Insecticide Synergism: A Classic Application

The first and most commercially successful application of benzodioxole's biological activity was in pest control.[3] Compounds like piperonyl butoxide are not potent insecticides on their own but act as powerful synergists. By inhibiting the P450 enzymes that insects use to detoxify insecticides, they allow the primary agent to persist longer and at higher concentrations, overcoming insect resistance and reducing the total amount of insecticide needed.[3]

Plant Growth Promotion: Novel Agrochemicals

Recent research has opened a new frontier in agriculture. The discovery that specific benzodioxole derivatives can act as potent agonists of the auxin receptor TIR1 provides a new tool for enhancing crop performance.[10][11] The lead compound, K-10 , demonstrated a remarkable ability to promote root growth in both model plants and crops like rice, far exceeding the activity of standard auxins.[10] This could lead to crops with more robust root systems, improving water and nutrient uptake and increasing resilience to drought.

Chapter 5: Experimental Design & Protocols for Benzodioxole Scaffolds

To facilitate research in this area, this section provides validated, step-by-step protocols for the synthesis and evaluation of benzodioxole derivatives.

General Synthesis Protocol: Synthesis of N-(benzo[d][1][10]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This protocol is adapted from a published procedure for creating auxin receptor agonists and demonstrates a common multi-step synthesis.[10][11]

Step 1: Synthesis of 2-(benzylthio)acetic acid

  • To a solution of thioglycolic acid (1.0 eqv) and the appropriate benzyl bromide (1.0 eqv) in ethanol (approx. 0.15 M), add a solution of NaOH (3.0 eqv) in H₂O dropwise.

  • Reflux the reaction mixture for 3 hours. Monitor completion by TLC.

  • Remove ethanol under reduced pressure.

  • Add H₂O and acidify the aqueous phase to pH 1–2 with 6 M HCl.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which is often used directly in the next step.

Step 2: Synthesis of the final N-(benzo[d][1][10]dioxol-5-yl) acetamide

  • Dissolve the crude 2-(benzylthio)acetic acid from Step 1 in dichloromethane (DCM, approx. 0.16 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eqv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Remove excess oxalyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve benzo[d][1][10]dioxol-5-amine (1.0 eqv) and triethylamine (2.0 eqv) in dioxane (approx. 0.16 M) and cool to 0 °C.

  • Add the crude acid chloride (dissolved in a small amount of dioxane) dropwise to the amine solution.

  • Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Pour the reaction mixture into H₂O and acidify to pH 4–5 with HCl.

  • Extract with DCM (3 x volume), combine organic layers, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the final product.

In Vitro Bioassay Protocol: α-Amylase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-amylase, relevant for antidiabetic research.[9]

  • Prepare a solution of porcine pancreatic α-amylase (e.g., 2 units/mL) in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Prepare solutions of test compounds (benzodioxole derivatives) and a positive control (e.g., Acarbose) in DMSO, then dilute in buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control/blank) to each well.

  • Add 50 µL of the α-amylase solution to the test and control wells. Add 50 µL of buffer to the blank wells.

  • Pre-incubate the plate at 37 °C for 20 minutes.

  • Initiate the reaction by adding 50 µL of a 1% starch solution in buffer to all wells.

  • Incubate at 37 °C for 30 minutes.

  • Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.

  • Seal the plate and heat in a boiling water bath for 10 minutes.

  • Cool to room temperature and add 950 µL of deionized water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: Inhibition % = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Determine the IC₅₀ value by plotting inhibition percentage against a range of compound concentrations.

In Vitro Cytotoxicity Protocol: MTT Assay for Cancer Cell Lines

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Prepare serial dilutions of the benzodioxole test compounds in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds (or medium with DMSO as a vehicle control).

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability relative to the vehicle control and determine IC₅₀ values.

cluster_workflow Workflow for Anticancer Screening start Synthesize Library of Benzodioxole Derivatives screen Primary Screen: 3-Cell Line MTT Assay (e.g., NCI-H460, MCF7, SF-268) start->screen decision Compound Active? (e.g., Growth % < 32%) screen->decision full_screen Secondary Screen: Full 60-Cell Line Panel (NCI-60) decision->full_screen Yes inactive Compound Inactive (Archive/Modify) decision->inactive No mechanism Mechanism of Action Studies: - Tubulin Polymerization Assay - TrxR Inhibition Assay - In vivo Xenograft Models full_screen->mechanism lead Lead Candidate mechanism->lead

Caption: Workflow for Screening Benzodioxole Derivatives for Anticancer Activity.

Chapter 6: Challenges and Future Directions

Navigating the Pharmacokinetic Pitfalls: Managing CYP450 Inhibition

The primary challenge in developing benzodioxole-based drugs remains the management of its potent CYP450 inhibition.[1] Future design strategies must focus on mitigating this effect without sacrificing desired bioactivity. This could involve:

  • Bioisosteric Replacement: Replacing the methylenedioxy group with other moieties that mimic its electronic and steric properties but are not metabolized to a carbene.

  • Metabolic Deflection: Introducing alternative "soft spots" on the molecule that are more readily metabolized by other pathways, thus sparing the benzodioxole ring.

  • Fine-tuning Substituents: Modifying substituents on the aromatic ring to sterically hinder the approach to the P450 active site.

Addressing Toxicological Concerns

The weak hepatocarcinogenicity of the parent compound safrole upon metabolic activation serves as a critical cautionary tale.[1] The metabolic activation of the allyl group in safrole can lead to intermediates that form DNA adducts.[1] Any new benzodioxole derivative intended for therapeutic use requires a thorough toxicological assessment, including studies on metabolic activation pathways and potential for genotoxicity.

Future Outlook: New Frontiers for a Classic Scaffold

The benzodioxole scaffold is far from being fully exploited. Its rigid structure and synthetic accessibility make it an excellent candidate for incorporation into more advanced drug modalities. Future research will likely explore its use in:

  • Targeted Drug Conjugates: Attaching benzodioxole-based cytotoxic agents to antibodies or other targeting ligands to deliver them specifically to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): Using the scaffold as a core element to link a protein-of-interest binder to an E3 ligase ligand, leading to targeted protein degradation.

  • Exploring New Biological Space: Screening benzodioxole libraries against novel targets in areas like viral diseases, neurodegeneration, and immunology.

References

  • Safrole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Safrole]
  • Understanding 1,3-Benzodioxole - ChemicalBook. [URL: https://www.chemicalbook.com/article/understanding-1-3-benzodioxole.htm]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9198696/]
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9221598/]
  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34159741/]
  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.915720/full]
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7475961/]
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6938]
  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. [URL: https://www.researchgate.net/publication/333068916_Synthesis_and_characterization_of_new_13-benzodioxole_derivatives_based_on_Suzuki-Miyaura_coupling_reaction]
  • The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. [URL: https://www.bltlchem.com/news/the-role-of-1-3-benzodioxole-in-modern-pharmaceutical-synthesis-74916981.html]
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4842203/]
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - ResearchGate. [URL: https://www.researchgate.net/publication/361426466_13-Benzodioxole_Derivatives_Improve_the_Anti-Tumor_Efficiency_of_Arsenicals]
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572023/]
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. [URL: https://www.researchgate.
  • 1,3-Benzodioxole - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Benzodioxole]
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3932]

Sources

Foundational

Spectroscopic Analysis of Substituted Benzodioxoles: From First Principles to Structural Elucidation

An In-depth Technical Guide: Preamble: The Benzodioxole Core as a Privileged Scaffold The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered methylenedioxy ring, is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Preamble: The Benzodioxole Core as a Privileged Scaffold

The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered methylenedioxy ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," frequently found in bioactive molecules ranging from pharmaceuticals to agrochemicals.[1][2] Accurate and unambiguous structural characterization of novel substituted benzodioxoles is therefore not merely an academic exercise; it is a critical step in the drug development pipeline, ensuring purity, confirming identity, and informing structure-activity relationship (SAR) studies.

This guide eschews a simple recitation of procedures. Instead, it offers a holistic, field-tested framework for the spectroscopic analysis of this important chemical class. We will explore the "why" behind the "how," focusing on a multi-technique, self-validating approach that ensures the highest degree of scientific integrity. The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a powerful toolkit for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For substituted benzodioxoles, both ¹H and ¹³C NMR provide indispensable information about the core structure and the influence of its substituents.

Expertise & Causality: Understanding Substituent Effects

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The benzodioxole core possesses distinct proton and carbon signals that are exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) create predictable upfield or downfield shifts by altering the electron density around the nuclei.[3] Understanding this causality is key to interpreting the spectra of novel derivatives.

An integrated workflow for NMR analysis ensures that data from different experiments are cross-validated to build a coherent structural picture.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) TMS Add Tetramethylsilane (TMS) as internal standard (0 ppm) Prep->TMS H1_NMR Acquire ¹H NMR Spectrum TMS->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (e.g., with broadband decoupling) H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR if needed (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Interpret_H1 Analyze ¹H shifts, integrals, and coupling constants (J) TwoD_NMR->Interpret_H1 Correlate Correlate ¹H and ¹³C data (using 2D NMR if applicable) Interpret_H1->Correlate Interpret_C13 Analyze ¹³C chemical shifts Interpret_C13->Correlate Structure Propose Final Structure Correlate->Structure

Caption: Integrated workflow for NMR analysis of substituted benzodioxoles.

¹H NMR Spectroscopy

The proton spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzodioxole derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.

  • Standardization: Add a small drop of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[3]

  • Acquisition: Record the spectrum on a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher for better resolution).[4] A standard pulse sequence is typically sufficient.

Data Interpretation:

  • Methylenedioxy Protons (-O-CH₂-O-): This is the most characteristic signal for the benzodioxole core. It appears as a sharp singlet typically in the range of 5.9-6.1 ppm .[5] Its integration value should correspond to two protons.

  • Aromatic Protons (Ar-H): The protons on the benzene ring typically appear between 6.5 and 7.5 ppm .[5] Their chemical shifts, splitting patterns (multiplicity), and coupling constants (J) are diagnostic of the substitution pattern. For example, a single substituent at position 5 will result in three aromatic protons with a distinct splitting pattern.

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Methylenedioxy (-O-CH₂-O-)5.9 - 6.1Singlet (s)Highly characteristic; integrates to 2H.
Aromatic (Ar-H)6.5 - 7.5Varies (d, dd, m)Shift and splitting pattern depend on the number and electronic nature of substituents.
Substituent ProtonsVariesVariesDepends entirely on the nature of the substituent group(s).
¹³C NMR Spectroscopy

The ¹³C spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This standard experiment provides a spectrum where each unique carbon appears as a single line, simplifying interpretation.[6] Techniques like APT (Attached Proton Test) or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation: The chemical shifts of the benzodioxole carbons are sensitive to substitution. The effect of a substituent on the chemical shift of the aromatic carbons can often be predicted using additivity rules.[7]

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Methylenedioxy (-O-CH₂-O-)100 - 102A key identifier for the benzodioxole ring.
Quaternary Aromatic (C-O)145 - 150The two carbons attached to the dioxole oxygens.
Aromatic (C-H)105 - 125Shifts are highly dependent on substituent effects.[8]
Quaternary Aromatic (C-Substituent)VariesHighly dependent on the substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Expertise & Causality: Linking Vibrations to Structure

The frequency of a vibration is determined by the masses of the bonded atoms and the stiffness of the bond. For benzodioxoles, we look for characteristic absorptions corresponding to the C-O-C ether linkages of the dioxole ring, the C=C bonds of the aromatic system, and any functional groups introduced by substitution (e.g., C=O, O-H, N-H).[10][11]

Experimental Protocol:

  • Sample Preparation:

    • For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[12]

    • For Liquids/Oils: Place a thin film of the liquid between two salt (NaCl or KBr) plates.[12]

  • Acquisition: Record the spectrum on an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation: The IR spectrum is analyzed by identifying characteristic absorption bands.

Bond TypeFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H (sp²)Aromatic Ring3000 - 3100Medium
C-H (sp³)Methylenedioxy2850 - 2960Medium-Strong
C=CAromatic Ring~1600-1585 and ~1500-1400Medium, often sharp
C-O-CDioxole Ring Ether1250 - 1000Strong, often multiple bands
C=OCarbonyl (e.g., ketone, ester)1670 - 1780Strong, sharp
O-HHydroxyl / Carboxylic Acid3200 - 3600 / 2500 - 3000Strong, broad

The presence of strong bands in the 1250-1000 cm⁻¹ range, coupled with aromatic C=C stretches, is highly indicative of the benzodioxole core.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments (HRMS), its elemental composition.[13] Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues that act as a "fingerprint" for the molecule.[14]

Expertise & Causality: Controlled Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙). This ion is often unstable and fragments in predictable ways, governed by the stability of the resulting carbocations and neutral radicals.[15] Analyzing this fragmentation pathway helps piece together the molecular structure.

MS_Fragmentation cluster_frags Fragmentation Pathways M Substituted Benzodioxole (Analyte) Ionization Electron Ionization (EI) MI Molecular Ion (M⁺˙) [Observed m/z] Ionization->MI F1 Loss of Substituent Radical (R˙) MI->F1 F2 Loss of H˙ MI->F2 F3 Loss of CH₂O (Formaldehyde) from Dioxole Ring MI->F3 F4 Loss of CO MI->F4 C1 [M-R]⁺ F1->C1 C2 [M-H]⁺ F2->C2 C3 [M-CH₂O]⁺˙ F3->C3 C4 [M-CO]⁺˙ F4->C4

Caption: Common fragmentation pathways for substituted benzodioxoles in EI-MS.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or GC/LC interface for mixtures.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions, while "softer" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred for preserving the molecular ion.[13]

  • Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation:

  • Molecular Ion (M⁺˙): The peak with the highest m/z value (if stable) corresponds to the molecular weight of the compound. For aromatic systems like benzodioxoles, the molecular ion peak is often prominent.

  • High-Resolution MS (HRMS): Provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.[13]

  • Fragmentation Pattern:

    • [M-H]⁺: Loss of a hydrogen radical is common, often resulting in a significant peak at m/z = M-1.[12]

    • [M-R]⁺: Loss of a substituent as a radical is a key fragmentation pathway. For example, an ethyl-substituted benzodioxole would likely show a strong peak at M-29 (loss of •C₂H₅).

    • Dioxole Ring Fragmentation: Characteristic losses include formaldehyde (CH₂O, 30 Da) and carbon monoxide (CO, 28 Da).

Ionm/z ValueInterpretation
M⁺˙MWMolecular Ion
[M-1]⁺MW-1Loss of a hydrogen radical
[M-28]⁺˙MW-28Potential loss of CO
[M-30]⁺˙MW-30Potential loss of CH₂O from the dioxole ring
[M-R]⁺MW - (mass of R)Loss of a substituent radical

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and aromatic systems.[16] While less structurally detailed than NMR or MS, it is a valuable complementary technique.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

  • Acquisition: Record the absorbance of the solution across the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Data Interpretation:

  • Benzene-like Transitions: Benzodioxole exhibits absorptions characteristic of a substituted benzene ring, typically showing two main bands.

  • λ_max: The wavelength of maximum absorbance (λ_max) is the key parameter.

  • Substituent Effects:

    • Auxochromes (e.g., -OH, -NH₂): Substituents with lone pairs can interact with the aromatic π-system, typically causing a bathochromic (red) shift to longer wavelengths.

    • Conjugation: Extending conjugation (e.g., adding a vinyl or carbonyl group to the ring) will also cause a significant bathochromic shift.

The combined use of these spectroscopic techniques provides a self-validating system for structural elucidation. The molecular formula from HRMS must match the count of carbons and protons from ¹³C and ¹H NMR. The functional groups identified by IR must be consistent with the fragments lost in MS and the structural units identified by NMR. This integrated approach ensures the highest confidence in the final proposed structure.

References

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I). [Link]

  • The Good Scents Company. (n.d.). 1,3-benzodioxole. TGSC Information System. [Link]

  • Tanaka, K., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. [Link]

  • Tanaka, K., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole. NIST WebBook. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Yamato, T., et al. (1999). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[13][17]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. [Link]

  • An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an. An-Najah Staff. [Link]

  • Srivastava, R. M., et al. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link]

  • MDPI. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Far-infrared and excited-state spectra of 1,3-benzodioxole. ResearchGate. [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

  • Springer. (2024). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. Springer. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0217419). NP-MRD. [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Millikin University. (n.d.). Table of Characteristic IR Absorptions. Millikin University. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. [Link]

Sources

Exploratory

A Proactive Safety and Handling Guide for Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate: A Structural Hazard Assessment

An In-depth Technical Guide for Researchers Executive Summary This document provides a comprehensive technical guide to the safe handling, storage, and disposal of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (CAS No. 8635...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Executive Summary

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (CAS No. 86358-30-7). In the absence of a formally published Material Safety Data Sheet (MSDS), this guide employs a proactive, structure-based hazard assessment. By deconstructing the molecule into its core functional motifs—the benzodioxole ring system and the α-keto ester moiety—we infer its toxicological and reactivity profile based on established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound as a building block or investigational agent. The central thesis is that its known cytotoxic properties, combined with the inherent reactivity of its functional groups, mandate handling with a high degree of caution, utilizing stringent engineering controls and appropriate personal protective equipment.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's physical properties is the foundation of its safe handling. Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is a solid at room temperature, a critical fact that informs protocols for weighing and transfer to minimize dust generation.

Identifier Value Source
IUPAC Name Ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetateN/A
CAS Number 86358-30-7[1]
Molecular Formula C₁₁H₁₀O₅[1]
Molecular Weight 222.19 g/mol [1]
SMILES CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2[1]
Physicochemical Property Value Source
Physical State SolidInferred from Melting Point
Melting Point 110.27 °C[1]
Boiling Point 312.29 °C[1]
Appearance Data not available (typically off-white to yellow solid)N/A
Solubility Data not available (expected to be soluble in organic solvents like ethyl acetate, DMF)[2]

The Principle of Structural Analogy in Hazard Assessment

When a dedicated safety datasheet is unavailable, a scientifically rigorous approach is to analyze the molecule's constituent parts. This compound's safety profile can be logically inferred by examining the known hazards associated with its two primary functional domains. This methodology allows us to anticipate risks and implement appropriate safety measures proactively.

G cluster_motifs Structural Motifs cluster_hazards Inferred Hazards Compound Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Benzodioxole Benzodioxole Moiety Compound->Benzodioxole contributes to KetoEster α-Keto Ester Moiety Compound->KetoEster contributes to Toxicity Potential for Metabolic Activation Cytotoxicity Benzodioxole->Toxicity Reactivity Irritant Properties Incompatibility with Bases KetoEster->Reactivity

Caption: Structural deconstruction for proactive hazard assessment.

Inferred Hazard Identification and Toxicological Profile

Based on its structure and reported biological activity, Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate must be treated as a hazardous substance.

The Benzodioxole Moiety: Metabolic and Cytotoxic Concerns

The 1,3-benzodioxole group is a "privileged scaffold" found in numerous biologically active molecules.[3][4] However, its presence is a toxicological flag. In vivo, the methylene bridge of the dioxole ring can be metabolized by cytochrome P450 enzymes, potentially forming reactive catechol intermediates. These intermediates can be cytotoxic and have been associated with various toxicological effects.

Crucially, this specific compound is described as a model system for studying antitumor response and possessing a cytotoxic effect on cancer cells .[1] This is an explicit indication of biological activity and researchers must assume it is not a benign substance. Handling procedures should be equivalent to those used for potent, biologically active compounds.

The α-Keto Ester: A Source of Reactivity and Irritation

The ethyl 2-oxoacetate functionality is an electrophilic and reactive group. α-Keto esters are known to be skin and eye irritants. By analogy, related benzodioxole compounds, such as 2-(1,3-Benzodioxol-5-yl)ethanol, are classified as causing skin, eye, and respiratory irritation.[5] It is therefore prudent to assume that Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is, at a minimum, a moderate to severe irritant. This group is also susceptible to hydrolysis under basic conditions, indicating incompatibility with strong bases.

Summary of Inferred GHS Classifications

The following table summarizes the likely hazard classifications based on structural analysis and data from analogous compounds.

Hazard Class Inferred Classification Justification
Acute Toxicity (Oral) Category 4: Harmful if swallowedBased on analogs like 2-(1,3-Benzodioxol-5-yl)ethanol.[5]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skinBased on analogs.[5]
Skin Corrosion/Irritation Category 2: Causes skin irritationBased on the α-keto ester moiety and data from related benzodioxole compounds.[5]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritationBased on the α-keto ester moiety and data from related benzodioxole compounds.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationDust inhalation is a primary concern for solids with irritant properties.[5]
Long-term Toxicity Unknown (Handle as potentially hazardous)The cytotoxic nature and metabolic potential warrant a high degree of caution.

Proactive Exposure Control and Safe Handling Workflow

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory. The following workflow diagram illustrates critical control points for common laboratory procedures.

G cluster_ppe Required PPE at All Stages cluster_controls Engineering & Procedural Controls ppe_node Nitrile Gloves Safety Goggles (not glasses) Lab Coat Weighing 1. Weighing Solid Dissolution 2. Dissolution Weighing->Dissolution FumeHood1 Perform in a Certified Chemical Fume Hood Weighing->FumeHood1 Spatula Use anti-static spatula. Handle gently to avoid dust. Weighing->Spatula Cleanup Clean balance and surfaces immediately after use. Weighing->Cleanup Reaction 3. Reaction Setup & Monitoring Dissolution->Reaction FumeHood2 Maintain in Fume Hood Dissolution->FumeHood2 Workup 4. Workup & Purification Reaction->Workup FumeHood3 Maintain in Fume Hood Reaction->FumeHood3 FumeHood4 Perform in a Certified Chemical Fume Hood Workup->FumeHood4

Caption: Safe handling workflow with integrated engineering controls.

Experimental Protocol: Weighing and Preparing a 100 mM Stock Solution in DMSO

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation (Pre-Operation):

    • Don a full-cuff nitrile glove, a buttoned lab coat, and chemical splash goggles.

    • Verify that the chemical fume hood has a valid certification and that the sash is at the appropriate working height.

    • Designate a specific area within the fume hood for handling the solid. Place a disposable absorbent pad on the work surface.

    • Assemble all necessary equipment (vial of the compound, spatula, analytical balance, volumetric flask, solvent, pipette) inside the fume hood before opening the compound container.

  • Weighing (In-Fume Hood Operation):

    • Carefully open the container of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

    • Using a spatula, gently transfer the desired amount (e.g., 22.22 mg for 1 mL of a 100 mM solution) to a tared weigh boat or directly into the volumetric flask.

    • Causality Check: Perform this step slowly and deliberately to prevent the aerosolization of fine powder, which is the primary inhalation risk.

    • Securely close the primary container.

    • Wipe the spatula clean with a solvent-dampened wipe and dispose of it as hazardous waste.

  • Dissolution (In-Fume Hood Operation):

    • Add approximately 75% of the final volume of DMSO to the volumetric flask containing the weighed solid.

    • Swirl gently or sonicate briefly to dissolve the compound completely.

    • Once dissolved, add DMSO to the final volume mark. Cap and invert several times to ensure homogeneity.

  • Post-Operation Cleanup:

    • Wipe down the balance and the work surface within the fume hood with a suitable solvent.

    • Dispose of the absorbent pad, weigh boat, and any contaminated wipes in a designated solid hazardous waste container.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Storage, Spill Management, and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Spill Management:

    • Evacuate the area and ensure adequate ventilation (fume hood).

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. Do NOT dry sweep.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a solvent-dampened cloth, and dispose of all cleanup materials as hazardous waste.

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This compound should be treated as hazardous chemical waste.

Conclusion

Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is a valuable research chemical with clear evidence of biological activity. While it lacks a formal MSDS, a rigorous scientific assessment of its structural components allows for the construction of a robust safety protocol. The presence of the benzodioxole ring and the α-keto ester moiety requires that this compound be handled as a cytotoxic, irritant, and potentially metabolically toxic substance. Strict adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for ensuring the safety of all laboratory personnel.

References

  • Yoon, Y. K., Ali, M. A., Wei, A. C., Asik, S. I. J., & Razak, I. A. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E68, o471–o472. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • PubMed. (1990). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(benzo[d][1][6]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Evaluating Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate for Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Benzo[d]dioxole Moiety in Inflammation Inflammation is a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzo[d]dioxole Moiety in Inflammation

Inflammation is a fundamental biological process that, while essential for healing, can lead to chronic and debilitating diseases when dysregulated. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[1][2] Consequently, the NF-κB signaling pathway is a prime target for novel anti-inflammatory drug design.

The benzo[d]dioxole (or methylenedioxyphenyl) scaffold is a structural motif found in numerous natural and synthetic compounds that have exhibited a wide range of biological activities. Notably, derivatives of this scaffold have been investigated for their anti-inflammatory properties.[3] This application note focuses on Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (herein referred to as EBO), a compound featuring this promising pharmacophore. While direct anti-inflammatory data on EBO is nascent, its structural characteristics warrant a thorough investigation into its potential as a modulator of inflammatory pathways.

This document provides a comprehensive guide for the initial preclinical evaluation of EBO. It outlines detailed protocols for a tiered screening approach, beginning with in vitro cell-based assays to establish a foundational understanding of its activity and mechanism, followed by a well-established in vivo model to confirm its efficacy in a physiological context. The causality behind experimental choices and the inclusion of self-validating controls are emphasized throughout to ensure scientific rigor.

Compound Profile: Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (EBO)

PropertyValue
CAS Number 86358-30-7
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
Structure CCOC(=O)C(=O)C1=CC2=C(C=C1)OCO2

(Data sourced from Biosynth[4])

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of screening involves utilizing macrophage cell lines, such as RAW 264.7, which are instrumental in modeling the inflammatory response in vitro.[5][6] Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce a cascade of inflammatory mediators. This section details the protocols to assess EBO's ability to mitigate this response.

Overall In Vitro Experimental Workflow

The following diagram outlines the logical progression of in vitro experiments, from initial toxicity assessment to mechanistic studies.

in_vitro_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-Inflammatory Screening cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Macrophage Culture B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A->B C LPS Stimulation of Macrophages B->C Select non-toxic doses D Nitric Oxide (NO) Quantification (Griess Assay) C->D E Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, PGE₂) C->E F NF-κB Pathway Analysis E->F If significant inhibition observed G Western Blot for p-IκBα / IκBα F->G H Nuclear Translocation of p65 (Immunofluorescence) F->H NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα p65/p50 IKK->IkBa_p65_p50:f0 Phosphorylates (p) IkBa IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50:f0->IkBa Degradation IkBa_p65_p50:f1->p65_p50 Release DNA DNA (κB site) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription EBO EBO (Hypothesized Action) EBO->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway.

Protocol: Western Blot for IκBα Phosphorylation

Rationale: Measuring the ratio of phosphorylated IκBα (p-IκBα) to total IκBα provides a direct readout of NF-κB pathway activation. A successful inhibitor would prevent the phosphorylation and subsequent degradation of IκBα.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with EBO for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ and normalize the p-IκBα signal to total IκBα.

Part 3: In Vivo Confirmation of Anti-Inflammatory Efficacy

Rationale: While in vitro assays are essential for initial screening and mechanistic insights, an in vivo model is required to assess a compound's efficacy in a complex physiological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity. [7][8]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 180-220g or 25-30g, respectively) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: EBO (e.g., 25 mg/kg, p.o.) + Carrageenan

    • Group 4: EBO (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan Fast animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, EBO, or standard drug (Indomethacin) orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. [9]4. Baseline Measurement: Just before inducing inflammation, measure the volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. [7]6. Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [10]7. Data Analysis:

    • Calculate the paw volume increase (edema): ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Hypothetical In Vivo Data Presentation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-0.05 ± 0.01-
Carrageenan Control-0.85 ± 0.070
EBO250.51 ± 0.05 40.0
EBO500.34 ± 0.0460.0
Indomethacin100.28 ± 0.03**67.1
*p < 0.01 vs. Carrageenan Control. Data are mean ± SEM.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach to evaluate the anti-inflammatory potential of "Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate." The described protocols enable a comprehensive assessment, from initial cellular effects to in vivo efficacy. Positive results from this screening cascade—specifically, the dose-dependent inhibition of inflammatory mediators (in vitro) and paw edema (in vivo), coupled with evidence of NF-κB pathway modulation—would establish EBO as a promising lead compound.

Further research could then focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to broaden its therapeutic potential.

References

  • J Med Chem. (1987). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. [Link]

  • PubMed. (n.d.). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Tropical Journal of Pharmaceutical Research. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals (Basel). [Link]

  • Willis, C. M., et al. (2020). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Stem Cells. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. [Link]

  • Frontiers in Immunology. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]

  • ResearchGate. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubMed. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. [Link]

  • PubMed. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic r. [Link]

  • PubMed. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. [Link]

  • Mini Review: NF-kappaB Signaling Pathways in Neurological Inflammation. (2017). Frontiers in Immunology. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). Avicenna Journal of Phytomedicine. [Link]

  • ResearchGate. (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory.... [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • MDPI. (n.d.). Active Anti-Inflammatory and Hypolipidemic Derivatives of Lorazepam. [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

  • ResearchGate. (2025). Synthesis and Anti-inflammatory Activity of [2-(Benzothiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-yl]-acetic Acid Derivatives. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Prime Scholars. (n.d.). Anti-inflammatory Effects of Diazepam on Different Models of Inf. [Link]

  • PubMed. (n.d.). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. [Link]

  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation. [Link]

  • ACS Publications. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Journal of Agricultural and Food Chemistry. [Link]

Sources

Application

The Benzodioxole Scaffold: Application Notes for the Synthesis of Novel Thiazole-Based Antidiabetic Agents

Introduction: The Significance of the Benzodioxole Moiety in Antidiabetic Drug Discovery The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzodioxole Moiety in Antidiabetic Drug Discovery

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and rigid, planar structure make it an attractive starting point for the design of novel therapeutic agents. In the context of metabolic diseases, particularly type 2 diabetes, derivatives of benzodioxole have emerged as promising candidates for the development of new antidiabetic drugs.[1] A primary mechanism through which these compounds exert their effects is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase.[2][3] By impeding the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively lower postprandial blood glucose levels, a key therapeutic strategy in the management of diabetes.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate as a versatile precursor for the synthesis of potent thiazole-based antidiabetic compounds. We will detail a robust, two-step synthetic protocol, discuss the rationale behind the experimental choices, and provide methods for the biological evaluation of the synthesized compounds as α-amylase and α-glucosidase inhibitors.

Synthetic Strategy: From α-Ketoester to a Biologically Active Thiazole

The overall synthetic strategy involves the conversion of the readily available α-ketoester, Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, into a key α-haloketone intermediate, followed by a classic Hantzsch thiazole synthesis. This approach is both efficient and modular, allowing for potential diversification of the final products.

Synthetic_Workflow Precursor Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Intermediate Ethyl 2-bromo-2-(benzo[d]dioxol-5-yl)acetate Precursor->Intermediate α-Bromination Product Ethyl 2-amino-4-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate Intermediate->Product Hantzsch Thiazole Synthesis Evaluation Biological Evaluation (α-Amylase & α-Glucosidase Inhibition) Product->Evaluation In Vitro Assays

Caption: Synthetic workflow from the precursor to the final product and its biological evaluation.

Part 1: Synthesis Protocols

Protocol 1.1: α-Bromination of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

Rationale: The Hantzsch thiazole synthesis requires an α-haloketone as a key electrophile.[4] This protocol details the selective bromination at the α-position of the ketoester. The use of N-bromosuccinimide (NBS) provides a reliable and milder alternative to liquid bromine. A radical initiator such as benzoyl peroxide is often used to facilitate the reaction, though it can also proceed under thermal or photochemical conditions.

Materials:

  • Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, Ethyl 2-bromo-2-(benzo[d]dioxol-5-yl)acetate . This intermediate is often used in the next step without further purification.

Protocol 1.2: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate

Rationale: This classic condensation reaction forms the thiazole ring by reacting the α-bromoketone with a thioamide, in this case, thiourea. The reaction proceeds through a series of nucleophilic attacks and cyclization, followed by dehydration to form the aromatic thiazole ring.[5]

Materials:

  • Ethyl 2-bromo-2-(benzo[d]dioxol-5-yl)acetate (from Protocol 1.1)

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Büchner funnel and flask

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude Ethyl 2-bromo-2-(benzo[d]dioxol-5-yl)acetate (1.0 eq) in ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution and stir to dissolve.

  • Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the thiazole product should form.

  • Isolation: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction and to precipitate the free base of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product, Ethyl 2-amino-4-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate , under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Mechanism of Action and Biological Evaluation

Mechanism of Antidiabetic Action: Inhibition of α-Amylase and α-Glucosidase

The primary mechanism of action for many thiazole-based antidiabetic agents is the inhibition of α-amylase and α-glucosidase. These enzymes are crucial for the digestion of complex carbohydrates in the small intestine.

Enzyme_Inhibition cluster_0 Small Intestine Carbohydrates Complex Carbohydrates (Starch) aAmylase α-Amylase Carbohydrates->aAmylase Oligosaccharides Oligosaccharides aAmylase->Oligosaccharides aGlucosidase α-Glucosidase Oligosaccharides->aGlucosidase Glucose Glucose aGlucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor Benzodioxole-Thiazole Inhibitor Inhibitor->aAmylase Inhibition Inhibitor->aGlucosidase Inhibition

Caption: Inhibition of carbohydrate digestion by the synthesized benzodioxole-thiazole derivative.

By inhibiting these enzymes, the synthesized Ethyl 2-amino-4-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate is expected to delay the absorption of glucose, leading to a reduction in postprandial hyperglycemia.

Protocol 2.1: In Vitro α-Amylase Inhibition Assay

Rationale: This assay quantifies the ability of the synthesized compound to inhibit the activity of α-amylase. The assay is based on the reduction of the starch-iodine complex color upon enzymatic hydrolysis of starch.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Synthesized compound solution (in DMSO)

  • Acarbose (positive control)

  • Iodine-potassium iodide solution

  • 96-well microplate reader

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the synthesized compound and acarbose in DMSO. Prepare working solutions by diluting the stocks in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the synthesized compound or acarbose at various concentrations.

  • Enzyme Addition: Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of starch solution to each well and incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 20 µL of 1 M HCl.

  • Color Development: Add 100 µL of iodine-potassium iodide solution to each well.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2.2: In Vitro α-Glucosidase Inhibition Assay

Rationale: This assay measures the inhibitory effect of the compound on α-glucosidase activity, which is the final step in carbohydrate digestion. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce a yellow-colored product, p-nitrophenol.

Materials:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Synthesized compound solution (in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate solution (0.1 M)

  • 96-well microplate reader

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the synthesized compound and acarbose in DMSO. Prepare working solutions by diluting in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the synthesized compound or acarbose at various concentrations.

  • Enzyme Addition: Add 100 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of pNPG solution to each well and incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described in Protocol 2.1.

Data Presentation and Expected Results

The synthesized benzodioxole-thiazole derivatives are expected to exhibit significant inhibitory activity against both α-amylase and α-glucosidase. The results can be summarized in a table for easy comparison.

Compoundα-Amylase IC₅₀ (µM)[3][6]α-Glucosidase IC₅₀ (µM)[7][8][9]
Ethyl 2-amino-4-(benzo[d]dioxol-5-yl)thiazole-5-carboxylate Expected to be potentExpected to be potent
Acarbose (Positive Control)~10.3~817.4

Note: The IC₅₀ values for the synthesized compound are expected based on the activity of similar benzodioxole and thiazole derivatives reported in the literature. Actual values will need to be determined experimentally.

Conclusion and Future Directions

The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of novel benzodioxole-thiazole derivatives from Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate. The resulting compounds are expected to be potent inhibitors of α-amylase and α-glucosidase, making them promising candidates for further development as antidiabetic agents. Future work should focus on in vivo studies to evaluate the efficacy and safety of these compounds in animal models of diabetes. Furthermore, the modular nature of the Hantzsch synthesis allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which can lead to the identification of even more potent and selective antidiabetic agents.

References

  • Hawash, M., Jaradat, N., Shekfeh, S., Abualhasan, M., Eid, A. M., & Issa, L. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. BMC Chemistry, 15(1), 1-10. [Link]

  • Yoon, Y. K., Ali, M. A., Wei, A. C., Asik, S. I. J., & Razak, I. A. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o471-o472. [Link]

  • Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2024). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 16(3), 169-186. [Link]

  • Chen, F., et al. (2018). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron, 74(38), 5343-5349. [Link]

  • Boufas, S., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(21), 5038. [Link]

  • Gong, Z., et al. (2017). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Molecules, 22(9), 1533. [Link]

  • Gong, Z., Peng, Y., Qiu, J., Cao, A., Wang, G., & Peng, Z. (2017). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Molecules (Basel, Switzerland), 22(9), 1533. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Khan, K. M., et al. (2022). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Molecules, 27(19), 6526. [Link]

  • Sharma, M., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 132-141. [Link]

  • Nguyen, T. D., et al. (2011). Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. E-Journal of Chemistry, 8(3), 1141-1146. [Link]

  • Taha, M., et al. (2017). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Taha, M., et al. (2019). Thiazole Based Carbohydrazide Derivatives as 𝛼-Amylase Inhibitor and Their Molecular Docking Study. Bioinorganic Chemistry and Applications. [Link]

Sources

Method

Application Notes and Protocols for Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Versatility of a Privileged Scaffold Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, an α-keto est...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Versatility of a Privileged Scaffold

Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, an α-keto ester bearing the biologically significant benzodioxole moiety, is a pivotal building block in modern organic synthesis. The unique arrangement of a reactive keto group adjacent to an ester functionality, coupled with the electronic properties of the methylenedioxy bridge, imparts a versatile reactivity profile. This makes it a sought-after intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural product analogues.[1] The benzodioxole ring system, in particular, is a common feature in numerous bioactive compounds, contributing to their pharmacological properties. This guide provides an in-depth exploration of the key reaction mechanisms and pathways involving this valuable synthetic precursor, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate: A Mechanistic Overview

The most direct and industrially scalable synthesis of aryl α-keto esters, including our title compound, is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a robust method for forging the crucial aryl-carbonyl bond.

Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the generation of a highly electrophilic acylium ion from ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich benzodioxole ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and yields the desired product. Due to the electron-donating nature of the methylenedioxy group, the acylation occurs preferentially at the position para to the oxygen atoms.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution EtOOCCOCl Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion Intermediate (Electrophile) EtOOCCOCl->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (Lewis Acid) AlCl4- AlCl4- Acylium_Ion->AlCl4- - AlCl₄⁻ Benzodioxole 1,3-Benzodioxole (Nucleophile) Sigma_Complex Sigma Complex (Resonance Stabilized) Benzodioxole->Sigma_Complex + Acylium Ion Product Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Sigma_Complex->Product - H⁺

Caption: Friedel-Crafts acylation mechanism for the synthesis of the title compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

  • 1,3-Benzodioxole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,3-benzodioxole (1.0 equivalent) dissolved in anhydrous DCM to the suspension.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate as a solid.

Data Summary:

ReactantMolar Ratio
1,3-Benzodioxole1.0
Ethyl oxalyl chloride1.1
Aluminum chloride1.2
Typical Yield: 75-85%

II. Key Reaction Pathways and Mechanisms

The dual carbonyl functionality of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate opens up a plethora of synthetic transformations. The electrophilic keto-carbonyl is a prime target for nucleophilic attack, while the ester group can undergo its own set of reactions.

A. Reactions at the Keto-Carbonyl Group

The Wittig reaction is a powerful method for converting ketones into alkenes.[2] It involves the reaction of the α-keto ester with a phosphorus ylide (Wittig reagent). This reaction is highly regioselective, with the new C=C bond forming exclusively at the position of the keto-carbonyl group.[3]

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide.[3]

G Ketoester Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Oxaphosphetane Oxaphosphetane Intermediate Ketoester->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P=CR¹R²) Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The Wittig reaction pathway for the olefination of the α-keto ester.

Experimental Protocol: Wittig Olefination

Materials:

  • Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise. The solution will turn deep yellow, indicating the formation of the ylide.

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the residue by column chromatography to yield the corresponding alkene.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Mechanism: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the keto-carbonyl of the α-keto ester. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition and Dehydration Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active_Methylene->Enolate + Base Base Weak Base (e.g., Piperidine) Ketoester Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Adduct Aldol Adduct Ketoester->Adduct + Enolate Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation with the α-keto ester.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

  • Malononitrile (or other active methylene compound)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the desired α,β-unsaturated compound.

The Darzens condensation allows for the synthesis of α,β-epoxy esters (glycidic esters) by reacting a ketone with an α-haloester in the presence of a base.[5][6] These glycidic esters are valuable intermediates for the synthesis of higher aldehydes and ketones.

Mechanism: A strong base deprotonates the α-haloester to form a carbanion. This carbanion then attacks the keto-carbonyl of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

G Haloester α-Haloester (e.g., Ethyl chloroacetate) Carbanion Carbanion (Nucleophile) Haloester->Carbanion + Base Base Strong Base (e.g., Sodium ethoxide) Ketoester Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Alkoxide Halohydrin Alkoxide Intermediate Ketoester->Alkoxide + Carbanion Glycidic_Ester α,β-Epoxy Ester (Glycidic Ester) Alkoxide->Glycidic_Ester Intramolecular Sₙ2

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of "Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate"

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

I. Troubleshooting Guide: Common Side Reactions & Issues

The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, a valuable intermediate, is most commonly achieved via a Friedel-Crafts acylation of 1,3-benzodioxole with ethyl oxalyl chloride.[1][2] While this is a powerful C-C bond-forming reaction, it is not without its challenges. Below, we address the most frequently encountered problems in a question-and-answer format.

Question 1: Low or No Yield of the Desired Product

"I've followed the standard Friedel-Crafts acylation protocol, but I'm getting a very low yield of my target α-keto ester. What could be the primary causes?"

Answer:

Low or no yield in a Friedel-Crafts acylation can be attributed to several critical factors, primarily revolving around the quality of reagents and the reaction conditions.

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate the catalyst, forming aluminum hydroxide and HCl, thus impeding the formation of the crucial acylium ion electrophile.[1][3]

  • Poor Quality Starting Materials: The purity of both 1,3-benzodioxole and ethyl oxalyl chloride is paramount. Impurities in the 1,3-benzodioxole can lead to undesired side reactions, while aged or improperly stored ethyl oxalyl chloride may have hydrolyzed to oxalic acid and ethanol, which will not participate in the acylation.

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, it can promote side reactions and decomposition of the starting material or product.

  • Insufficient Reaction Time: This acylation may require several hours to reach completion. Prematurely quenching the reaction will naturally result in a low yield.

Troubleshooting Protocol for Low Yield:
  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use a freshly opened bottle of anhydrous aluminum chloride or a previously opened bottle that has been stored in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended.

  • Verify Reagent Quality:

    • Purify 1,3-benzodioxole by distillation if its purity is questionable.

    • Use freshly distilled or newly purchased ethyl oxalyl chloride.

  • Optimize Reaction Parameters:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Experiment with a temperature gradient to find the ideal balance between reaction rate and side product formation. A typical starting point is 0°C for the initial addition, followed by slowly warming to room temperature.

Question 2: Formation of a Dark, Tarry, or Polymeric Substance

"My reaction mixture has turned into a dark, intractable tar. What is causing this polymerization, and how can I prevent it?"

Answer:

The formation of dark, polymeric material is a common issue in Friedel-Crafts reactions, especially with activated aromatic compounds like 1,3-benzodioxole.[4] The primary cause is often related to the stability of the benzodioxole ring under strongly acidic conditions.

  • Ring Opening of 1,3-Benzodioxole: The methylenedioxy bridge of 1,3-benzodioxole can be susceptible to cleavage under harsh Lewis acidic conditions, leading to the formation of catechol derivatives. These catechols are highly reactive and can easily polymerize or undergo further uncontrolled reactions.

  • Excessive Catalyst or High Temperatures: Using a large excess of the Lewis acid catalyst or running the reaction at elevated temperatures can significantly increase the rate of these undesirable side reactions.

Protocol to Mitigate Polymerization:
  • Control Catalyst Stoichiometry:

    • Carefully measure the amount of AlCl₃. While a stoichiometric amount is often required due to complexation with the product ketone, a large excess should be avoided.[2][3]

    • Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures.

  • Maintain Low Temperatures:

    • Perform the addition of the acylating agent and catalyst at a low temperature (e.g., 0°C or below) to control the initial exothermic reaction.

    • Allow the reaction to proceed at a controlled, lower temperature for a longer duration.

  • Reverse Addition:

    • Consider adding the 1,3-benzodioxole to a pre-formed complex of ethyl oxalyl chloride and the Lewis acid. This can sometimes help to minimize the exposure of the sensitive substrate to high concentrations of the catalyst.

Question 3: Presence of an Unexpected Byproduct: Piperonal

"After workup and purification, I've isolated a significant amount of a byproduct that I've identified as piperonal. How is this being formed?"

Answer:

The formation of piperonal (3,4-methylenedioxybenzaldehyde) is a plausible side reaction that can occur under the conditions of the Friedel-Crafts acylation, although it is less commonly reported than polymerization. The likely mechanism involves the in-situ generation of a formylating agent.

  • Decarbonylation of the Acylium Ion: The acylium ion derived from ethyl oxalyl chloride can potentially undergo decarbonylation (loss of CO) to form a formyl cation equivalent, which can then acylate the 1,3-benzodioxole to produce piperonal.

  • Decomposition of Ethyl Oxalyl Chloride: Under certain conditions, ethyl oxalyl chloride can decompose to generate species that can act as formylating agents.

Strategy to Minimize Piperonal Formation:
  • Strict Temperature Control: Lower reaction temperatures generally disfavor side reactions like decarbonylation.

  • Use of High-Purity Reagents: Ensure the ethyl oxalyl chloride has not degraded.

II. Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst besides aluminum chloride?

A1: Yes, other Lewis acids can be employed. Ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) are potential alternatives. However, their reactivity will differ from AlCl₃, and you will likely need to re-optimize the reaction conditions (temperature, time, and solvent). In some cases, solid acid catalysts have been used for acylations of 1,3-benzodioxole to improve recyclability and reduce waste.[5]

Q2: Is it possible for the acylation to occur at a different position on the 1,3-benzodioxole ring?

A2: The acylation of 1,3-benzodioxole is highly regioselective for the position para to the ether-like oxygen due to the strong activating and ortho-, para-directing nature of the dioxole group. Acylation at other positions is sterically and electronically disfavored and is generally not observed as a significant side product.

Q3: My product appears to be decomposing during workup or purification. What could be the cause?

A3: The target molecule, an α-keto ester, can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to strong acid or base, particularly with heating.

  • Decarboxylation: α-keto acids are known to undergo decarboxylation (loss of CO₂) upon heating, which would lead to the formation of piperonal.[6][7]

Q4: What is the best method for purifying the final product?

A4: The purification of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate typically involves:

  • Aqueous Workup: After quenching the reaction (e.g., with ice/HCl), the organic layer is separated, washed with a mild base (like sodium bicarbonate solution) to remove acidic impurities, and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8][9] If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

III. Data and Visualization

Table 1: Troubleshooting Summary for Common Issues
IssuePotential Cause(s)Recommended Action(s)
Low/No Yield 1. Wet reagents/glassware2. Deactivated catalyst3. Impure starting materials4. Suboptimal temperature/time1. Ensure strictly anhydrous conditions2. Use fresh, high-purity AlCl₃3. Purify starting materials4. Optimize and monitor reaction parameters (TLC/GC)
Polymerization/Tar Formation 1. Ring-opening of 1,3-benzodioxole2. Excessively harsh conditions (high temp, excess catalyst)1. Use stoichiometric amounts of catalyst2. Maintain low reaction temperatures3. Consider reverse addition or a milder Lewis acid
Piperonal Formation 1. Decarbonylation of the acylium ion2. Decomposition of ethyl oxalyl chloride1. Strict temperature control (low temp)2. Use high-purity ethyl oxalyl chloride
Product Decomposition 1. Hydrolysis of the ester2. Decarboxylation of the α-keto group1. Avoid strong acids/bases and high heat during workup2. Perform purification steps promptly at moderate temperatures
Diagrams
Main Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst 1,3-Benzodioxole 1,3-Benzodioxole Electrophilic Attack Electrophilic Attack 1,3-Benzodioxole->Electrophilic Attack Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Acylium Ion Formation Acylium Ion Formation Ethyl Oxalyl Chloride->Acylium Ion Formation + AlCl3 AlCl3 AlCl3 Acylium Ion Formation->Electrophilic Attack Product Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Electrophilic Attack->Product

Caption: Desired Friedel-Crafts acylation pathway.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Anhydrous Anhydrous Conditions? Start->Check_Anhydrous Check_Reagents Reagents Pure? Check_Anhydrous->Check_Reagents Yes Action_Dry Dry all glassware and use anhydrous reagents/solvents. Check_Anhydrous->Action_Dry No Check_Params Reaction Parameters Optimized? Check_Reagents->Check_Params Yes Action_Purify Purify starting materials (distillation). Check_Reagents->Action_Purify No Action_Optimize Monitor reaction by TLC/GC and adjust time/temperature. Check_Params->Action_Optimize No Success Yield Improved Check_Params->Success Yes Action_Dry->Check_Reagents Action_Purify->Check_Params Action_Optimize->Success

Caption: Step-by-step troubleshooting for low product yield.

IV. References

  • PrepChem. (n.d.). Synthesis of ethyl 2-(3,4-methylenedioxyphenoxy)acetoacetate. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

  • Chemist Nate. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

  • PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from PubMed. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from Google Patents.

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from Beilstein Archives. [Link]

  • ResearchGate. (2010). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][10][11]diazepin-2-ylamino)benzoate. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021, August 13). Mechanism of decarboxylation of alpha-keto carboxylic acid. Retrieved from Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from ResearchGate. [Link]

  • An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from An-Najah Staff. [Link]

  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from Sciencemadness.org. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. Retrieved from Google Patents.

  • PubMed. (n.d.). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from ResearchGate. [Link]

Sources

Optimization

Overcoming challenges in the scale-up of benzodioxole synthesis

Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning benzodioxole synthesis from bench-scale to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning benzodioxole synthesis from bench-scale to pilot or industrial scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome the complex challenges inherent in scaling up these critical syntheses. The benzodioxole moiety is a vital structural component in pharmaceuticals, agrochemicals, and fragrances, making robust and scalable synthesis methods essential.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will explore issues from reagent stability to reaction control and purification, providing actionable solutions grounded in authoritative literature.

Section 1: Core Reaction Challenges & Byproduct Formation

Scaling up a reaction is rarely a linear process. Issues that are manageable in a 1L flask can become critical safety or purity challenges in a 100L reactor. This section addresses the most common hurdles encountered during the core reaction.

Q: My reaction yield is significantly lower upon scale-up, and I'm observing the formation of several byproducts. What are the likely causes?

A: This is a classic scale-up problem often rooted in mass and heat transfer limitations. In a large reactor, inefficient stirring and slow heat dissipation create localized "hot spots" where the temperature exceeds the optimal range. This can lead to thermal degradation of starting materials or products and promote alternative reaction pathways.

Commonly observed byproducts can include mono- and di-acylated or alkylated derivatives of catechol, which can arise if the benzodioxole ring is cleaved under harsh conditions[1]. In syntheses involving reagents like sodium chlorodifluoroacetate, the formation of specific impurities that are difficult to remove during standard work-up has been identified as a major issue in large-scale batches[2].

Troubleshooting Workflow: Low Yield & Impurities

G start Low Yield or High Impurity Profile Detected check_temp Analyze Temperature Control Is there evidence of exotherm spikes? start->check_temp check_reagents Verify Reagent Purity & Stoichiometry Are starting materials degrading? start->check_reagents analyze_impurities Identify Byproduct Structures (GC-MS, LC-MS) start->analyze_impurities improve_mixing Improve Agitation / Baffling Consider fed-batch addition check_temp->improve_mixing Yes consider_flow Evaluate Continuous Flow Synthesis for superior heat/mass transfer check_temp->consider_flow Persistent Issue reagent_solution Re-purify Starting Materials Implement inert atmosphere handling check_reagents->reagent_solution Yes change_conditions Modify Solvent/Base System e.g., DMF/tBuOH with tert-BuOK to suppress specific impurities analyze_impurities->change_conditions Byproduct Identified modify_workup Develop Targeted Work-up e.g., Basic wash during crystallization analyze_impurities->modify_workup Impurity Co-elutes or is Stable to Work-up

Caption: Decision tree for troubleshooting low yields.

Q: My catalyst seems to be deactivating or, worse, has clogged my reactor. What is happening?

A: Catalyst deactivation and reactor clogging are serious mechanical and chemical issues in scale-up, particularly with heterogeneous or solid-supported catalysts. For instance, in continuous flow processes using catalysts like AquivionSO3H®, it has been observed that operating at temperatures above 120°C can be problematic. At 140°C, the catalyst can form a compact block, leading to over-pressurization and reactor shutdown[1][1]. This is a critical parameter that must be respected during scale-up.

Causality: The physical morphology of the catalyst can change at elevated temperatures or pressures, leading to agglomeration. The catalyst pores can also become blocked by polymeric byproducts or charring, which is exacerbated by poor heat management.

Preventative Measures:

  • Strict Temperature Control: Operate within the catalyst's validated temperature range. For AquivionSO3H®, this limit was found to be 120°C[1][1].

  • Flow Rate Optimization: In flow chemistry, ensure the flow rate does not lead to excessive pressure drops across the catalyst bed.

  • Feedstock Purity: Ensure solvents and reagents are free from non-volatile impurities that could deposit on the catalyst surface.

  • Catalyst Characterization: Before and after use, characterize your catalyst (e.g., via SEM, BET surface area analysis) to understand any morphological changes.

Q: My process involves the release of gas (e.g., CO2), which was manageable in the lab but is now a major safety concern. How can I control this?

A: Uncontrolled gas evolution is one of the most dangerous scale-up hazards, potentially leading to over-pressurization and vessel rupture. This is a known issue in certain benzodioxole synthesis routes, such as those using sodium chlorodifluoroacetate, which releases equimolar amounts of carbon dioxide[2].

The Core Problem: On a small scale, gas can easily vent through a needle. In a large, sealed reactor, the rate of gas evolution can exceed the capacity of pressure relief systems if the reaction rate is not precisely controlled.

Mitigation Strategies:

  • Fed-Batch Addition: Instead of adding the gas-evolving reagent all at once, add it slowly over time. This keeps the instantaneous concentration low and ensures the rate of gas evolution is manageable.

  • Temperature Control: Since reaction rates are temperature-dependent, precise temperature control is paramount. A small temperature overshoot can lead to a runaway reaction with catastrophic gas release.

  • Process Re-design: The most robust solution is to modify the process to control the gas release intrinsically. An alternative procedure was developed specifically to control CO2 release over time, making the process safer for scale-up[2]. This often involves changing reagents or the order of addition.

  • Engineering Controls: Ensure your reactor is equipped with appropriately sized pressure relief valves and rupture discs, and that the venting system is directed to a safe location or scrubber.

Section 2: Reagents, Solvents, and Purification at Scale

The choice of materials and purification methods must be re-evaluated for large-scale production, prioritizing safety, cost, environmental impact, and scalability.

Q: What are the common challenges with starting materials like catechol and dihalomethanes at an industrial scale?

A: Catechol is susceptible to aerobic oxidation, which can lead to the formation of colored polymeric impurities and reduce the effective concentration of your starting material. Dihalomethanes, while effective reagents, are often chlorinated solvents with significant environmental and health concerns, making their use at scale problematic[1].

ReagentScale-Up ChallengeRecommended Mitigation Strategy
Catechol Oxidation due to air exposure, leading to colored impurities and lower yield.Store under an inert atmosphere (Nitrogen or Argon). Use freshly purified material. Consider de-gassing solvents prior to use.
Dihalomethanes (e.g., DCM) Environmental regulations (VOCs), worker exposure limits, and difficulty in waste treatment. Emulsion formation during work-up is also common[3].Explore alternative, less hazardous solvents and reagents. Evaluate the feasibility of phase-transfer catalysis to improve reactivity with less hazardous solvents.
Acylating Agents Harsh traditional catalysts (e.g., excess AlCl₃) generate significant acidic waste streams[1].Switch to recyclable heterogeneous catalysts like Zn-Aquivion or solid acids, which simplify catalyst removal and reduce waste[1][4].
Q: Column chromatography is not a viable purification method for my multi-kilogram batch. What are my options?

A: Scalable purification relies on phase-separation techniques like distillation, crystallization, and liquid-liquid extraction.

  • Distillation: If your benzodioxole product has a sufficiently different boiling point from the starting materials and major impurities, vacuum distillation is an excellent and highly scalable method[5]. Unreacted 1,3-benzodioxole starting material can often be recovered by distillation and recycled, improving process economy[1].

  • Crystallization: This is a powerful technique for achieving high purity. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in the mother liquor.

    • Pro-Tip: Sometimes, a targeted reaction during the work-up can make crystallization more effective. For example, if a stubborn byproduct is present, treating the crude mixture with an aqueous base (like NaOH or KOH) during the crystallization process can convert the impurity into a more soluble salt, which is then purged in the aqueous phase, leading to a final product purity of >94%[2][2].

  • Liquid-Liquid Extraction: Aqueous washes are fundamental. An alkaline wash can remove acidic impurities or unreacted catechol[1][1]. A wash with sodium bisulfite solution followed by sodium bicarbonate can be used to remove specific impurities before final purification[5].

Experimental Protocol: Targeted Byproduct Removal During Work-up This protocol is a conceptual example based on principles described in the literature[1][2].

  • Initial Quench: After the reaction is complete, cool the reaction mixture to 20-25°C.

  • Solvent Addition: Dilute the crude reaction mixture with a suitable water-immiscible solvent (e.g., Toluene, Methyl-tert-butyl ether) to facilitate handling and separation.

  • Aqueous Basic Wash: Transfer the organic solution to a separation vessel. Add a 10% solution of sodium hydroxide (NaOH) and stir. This step is designed to remove acidic byproducts, including potential catechol derivatives[1][2]. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove residual water and water-soluble components.

  • Concentration: Concentrate the organic layer under reduced pressure to a crude oil or solid.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water, heptane).

  • Cooling & Isolation: Allow the solution to cool slowly to induce crystallization. Isolate the purified product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Embracing Modern Synthesis Methodologies

To overcome the inherent limitations of traditional batch chemistry, modern approaches like continuous flow synthesis offer significant advantages for scale-up.

Q: How can continuous flow chemistry solve my benzodioxole scale-up problems?

A: Continuous flow chemistry offers a paradigm shift from conventional batch processing. Instead of large, single pots, the reaction occurs continuously within a tube or packed-bed reactor. This provides a solution to many of the problems discussed.

Batch vs. Continuous Flow Synthesis

G cluster_0 Traditional Batch Synthesis cluster_1 Continuous Flow Synthesis b_start Large Reactor b_reagents Reagents Added b_start->b_reagents b_reaction Reaction (Poor Mixing, Hot Spots) b_reagents->b_reaction b_workup Bulk Work-up b_reaction->b_workup b_product Product b_workup->b_product f_pump1 Reagent A Pump f_mixer T-Mixer f_pump1->f_mixer f_pump2 Reagent B Pump f_pump2->f_mixer f_reactor Heated Packed-Bed Reactor (PBR) (Excellent Temp Control, High Catalyst Concentration) f_mixer->f_reactor f_collector Product Stream Collector f_reactor->f_collector

Caption: Comparison of batch and continuous flow workflows.

Key Advantages of Continuous Flow for Benzodioxole Synthesis:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor tubes allows for near-instantaneous heating or cooling, eliminating dangerous hot spots[1].

  • Enhanced Safety: The total volume of hazardous reacting material at any given moment is very small, minimizing the risk of thermal runaways or explosions.

  • Precise Control: Residence time, temperature, and stoichiometry are controlled precisely by flow rates and reactor dimensions, leading to higher consistency and selectivity[1].

  • Facilitated Scale-Up: To produce more material, you simply run the system for a longer period ("scaling out") rather than moving to a larger, more problematic reactor.

  • Catalyst Efficiency: Using packed-bed reactors (PBRs) with heterogeneous catalysts allows for a high local concentration of the catalyst, potentially increasing reaction kinetics compared to batch processes. The catalyst is also retained within the reactor, eliminating the need for filtration[1].

A study on the acylation of 1,3-benzodioxole found that a continuous process achieved 71-73% conversion with ~62% yield in just 30 minutes of residence time, a significant improvement over batch procedures in terms of reaction time and selectivity[1].

References

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Synthetic method of 1, 3-benzodioxole.
  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. ResearchGate. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

  • 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. YouTube. [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]

  • Process for the preparation of derivatives of benzodioxole.

Sources

Troubleshooting

Recrystallization techniques for "Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate"

An in-depth guide to the recrystallization of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, tailored for research, development, and manufacturing professionals. This document provides troubleshooting guidance, frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the recrystallization of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, tailored for research, development, and manufacturing professionals. This document provides troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the successful purification of this compound.

Physicochemical Profile: Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

A foundational understanding of the compound's properties is critical for developing a robust recrystallization protocol. This α-keto ester is a solid at room temperature with characteristics that influence solvent selection and procedural parameters.

PropertyValueSource
CAS Number 86358-30-7[1]
Molecular Formula C₁₁H₁₀O₅[1]
Molecular Weight 222.19 g/mol [1]
Melting Point 110.27 °C[1]
Boiling Point 312.29 °C[1]

The compound's structure, featuring an ethyl ester, a ketone, and a benzodioxole ring system, suggests a moderate polarity. The relatively high melting point is advantageous, as it reduces the likelihood of the compound "oiling out" during crystallization when using common, lower-boiling point organic solvents.[2]

Troubleshooting Guide: Recrystallization Issues

This section addresses common challenges encountered during the recrystallization of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, providing explanations and actionable solutions.

Q1: My compound "oiled out" and formed a liquid layer instead of crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid before it has a chance to crystallize upon cooling.[2] This is common when the compound's melting point is close to or below the solvent's boiling point or when significant impurities are present, which can cause a melting point depression.[2]

  • Causality & Solution:

    • Re-dissolve and Add More Solvent: The most immediate fix is to heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.[2]

    • Promote Slow Cooling: Rapid cooling encourages oil formation. After re-dissolving, allow the flask to cool slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere.[3] This slow temperature drop provides the necessary time for the ordered crystal lattice to form.

    • Re-evaluate Solvent Choice: If the problem persists, your solvent's boiling point may be too high relative to the compound's melting point (even with impurities). Consider a solvent with a lower boiling point.

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A: The absence of crystals upon cooling typically indicates that the solution is not sufficiently supersaturated, or that the activation energy for nucleation has not been overcome.[4]

  • Causality & Solution:

    • Excess Solvent: You may have used too much solvent. The concentration of the dissolved compound is too low to allow for crystal formation even at low temperatures.[3][4] The solution is to gently heat the flask and boil off a portion of the solvent to increase the solute concentration. Once reduced in volume, allow it to cool again.

    • Induce Crystallization (Nucleation): If the solution is supersaturated but reluctant to crystallize, nucleation can be induced.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for the initial crystals to form.

      • Seeding: If you have a pure crystal of the target compound, add a tiny amount to the cooled solution. This "seed crystal" acts as a template for further crystal growth.

    • Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Q3: My crystal yield is very low. How can I improve it?

A: A low yield is a common and frustrating issue, often stemming from procedural nuances that lead to product loss.

  • Causality & Solution:

    • Using a Minimum of Solvent: The single most critical factor for a good yield is to use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[4] Using an excess means more of your product will remain in the mother liquor upon cooling.

    • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after room temperature cooling is often necessary.

    • Washing with Cold Solvent: During the filtration step, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will re-dissolve a significant portion of your purified product.

    • Premature Crystallization: If crystals form too early (e.g., in the funnel during a hot filtration step), it can lead to product loss. Ensure the filtration apparatus is pre-heated with hot solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[5]

  • Chemical Intuition: The presence of both an ethyl ester and a ketone functional group suggests that solvents with similar functionalities, such as ethyl acetate or acetone, might be good candidates.[6] Alcohols like ethanol or isopropanol are also excellent starting points.

  • Systematic Approach:

    • Place a small amount of the crude compound (20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[5]

    • Heat the test tubes that did not dissolve the compound. An ideal solvent will completely dissolve the compound at its boiling point.

    • Cool the successful tubes in an ice bath. The best solvent will be the one that produces a large quantity of crystalline solid.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This typically involves a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Hexane.[6]

Q2: Should I use activated charcoal during the recrystallization?

A: Activated charcoal is used to remove colored, high-molecular-weight impurities. If your crude product is highly colored (e.g., yellow, brown) and the pure compound is expected to be colorless or pale, a charcoal treatment can be beneficial. Add a very small amount (spatula tip) of charcoal to the hot, dissolved solution before the hot filtration step. Be aware that using too much charcoal can adsorb your product and significantly reduce the yield.

Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step methodology for the purification of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

1. Solvent Selection (Single Solvent: Ethanol)
  • Based on the compound's structure, ethanol is a logical starting point. It is a polar solvent that can engage in hydrogen bonding and effectively dissolve many organic compounds when hot, with solubility decreasing significantly upon cooling.

2. Dissolution
  • Place the crude Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue adding ethanol in small portions until the solid has just dissolved completely. Crucially, use the minimum amount of boiling solvent required. [4]

3. Cooling and Crystallization
  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.

4. Isolation and Washing
  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol to ensure it seals.

  • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the cold solvent. Quickly pour the slurry into the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

5. Drying
  • Carefully remove the filter paper and crystals from the funnel.

  • Place the solid on a pre-weighed watch glass and allow it to air dry completely. For faster results, a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.

  • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.

Workflow Visualization

The following diagram illustrates the key decision points and steps in a general recrystallization procedure.

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filt_q Colored Impurities Present? dissolve->hot_filt_q charcoal Add Activated Charcoal & Perform Hot Filtration hot_filt_q->charcoal Yes cool Cool Solution Slowly to Room Temperature hot_filt_q->cool No charcoal->cool ice_bath Cool in Ice-Water Bath cool->ice_bath filt Isolate Crystals via Vacuum Filtration ice_bath->filt wash Wash with Minimal Ice-Cold Solvent filt->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Recrystallization workflow diagram.

References
  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization I. St. Olaf College. [Link]

Sources

Optimization

Technical Support Center: Stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate and its Derivatives

Welcome to the technical support center for Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

The unique structure of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, which combines a benzodioxole ring with an α-keto ester functionality, presents specific stability considerations that require careful handling and experimental design. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Issue 1: Inconsistent biological activity or analytical results over time.

Question: I've been using a stock solution of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate in my assays, but I'm observing a gradual decrease in its potency and inconsistent peaks in my HPLC analysis. What could be the cause?

Answer: This is a classic sign of compound degradation. The α-keto ester functionality in your molecule is susceptible to hydrolysis, especially in aqueous or protic solvents. Over time, the ethyl ester can be cleaved to form the corresponding carboxylic acid, which may have different biological activity and chromatographic behavior.

Causality: The hydrolysis of the ester is often the primary degradation pathway. This reaction can be catalyzed by acidic or basic conditions and is accelerated by increased temperature.[1][2][3] The presence of water in your solvent, even in small amounts, can facilitate this process.

Troubleshooting Steps:

  • Solvent Selection:

    • For long-term storage, use anhydrous aprotic solvents such as DMSO or DMF.

    • If aqueous buffers are required for your experiment, prepare fresh solutions of your compound immediately before use.

  • pH Control:

    • Maintain a neutral pH (around 7.0) in your experimental buffers, as both acidic and basic conditions can accelerate hydrolysis.

  • Temperature Management:

    • Store stock solutions at -20°C or -80°C to minimize thermal degradation.

    • During experiments, keep your solutions on ice as much as possible.

  • Inert Atmosphere:

    • For highly sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although hydrolysis is the more common issue.

Issue 2: Appearance of a yellow tint in the compound or its solutions upon storage or light exposure.

Question: My solid sample of a derivative of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate has started to turn yellow. I've also noticed this with some of my stock solutions. Why is this happening?

Answer: The benzodioxole moiety, while generally stable due to its aromaticity, can be susceptible to photodecomposition.[4][5][6] Exposure to light, particularly UV light, can trigger photoreactions that lead to the formation of colored impurities.

Causality: The benzophenone/1,3-benzodioxole system is known to cause yellowness in photocured samples, which suggests that the benzodioxole ring can participate in photoreactions.[5][6] While your compound is not a photoinitiator, the underlying principle of light-induced degradation of the benzodioxole ring is relevant.

Troubleshooting Steps:

  • Light Protection:

    • Store both solid compounds and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Purity Check:

    • Analyze the yellowed sample by HPLC-UV/Vis or LC-MS to identify the colored impurity. This can help confirm that the degradation is occurring at the benzodioxole ring.

  • Storage Conditions:

    • Store in a cool, dark, and dry place. Moisture can sometimes exacerbate photodegradation pathways.

Issue 3: Unexpected decarboxylation leading to loss of the keto-acid functionality.

Question: I'm trying to hydrolyze the ethyl ester to the corresponding carboxylic acid, but I'm seeing a significant amount of a byproduct that appears to have lost a carboxyl group. What's going on?

Answer: α-keto acids are known to be unstable and can readily undergo decarboxylation, especially at elevated temperatures.[7] The product you are observing is likely the result of the loss of CO2 from the carboxylic acid intermediate.

Causality: The α-keto group facilitates the decarboxylation process. The reaction mechanism often involves the formation of an enol intermediate, which can then lose carbon dioxide.

Troubleshooting Steps:

  • Mild Hydrolysis Conditions:

    • Use enzymatic hydrolysis (e.g., with a suitable esterase) at room temperature to minimize thermal stress on the resulting α-keto acid.

    • If chemical hydrolysis is necessary, use mild conditions (e.g., lithium hydroxide in a THF/water mixture at 0°C) and carefully monitor the reaction progress to avoid prolonged exposure to harsh conditions.

  • Immediate Use:

    • If the free acid is required, it is best to generate it in situ and use it immediately in the next reaction step without isolation.

  • Characterization of Byproduct:

    • Use techniques like NMR and mass spectrometry to confirm the structure of the decarboxylated byproduct. This will verify the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate and its derivatives?

A1: For long-term storage, solid compounds should be kept in a tightly sealed container, protected from light, at a low temperature (ideally -20°C). A desiccator can be used to minimize exposure to moisture.

Q2: How can I monitor the stability of my compound in a specific buffer system?

A2: You can perform a time-course stability study. Prepare a solution of your compound in the buffer of interest and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.

Q3: Are there any analytical techniques that are particularly well-suited for detecting the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent starting point for monitoring the disappearance of the parent compound and the appearance of degradation products.[8][9] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[10][11]

Q4: Can the benzodioxole ring be metabolically labile?

A4: Yes, the benzodioxole ring can be a target for metabolic enzymes, particularly cytochrome P450s. This can lead to the formation of catechols through the cleavage of the methylenedioxy bridge. While this is more of a concern in in vivo and some in vitro drug metabolism studies, it's a potential instability to be aware of. Fluorination of the benzodioxole ring is a known strategy to improve metabolic stability.[12]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general starting point for developing an HPLC method to assess the stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: This method should be optimized for your specific derivative and analytical setup.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

DegradationPathways cluster_main Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate cluster_products Degradation Products A Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate B 2-(Benzo[d]dioxol-5-yl)-2-oxoacetic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) D Photodegradation Products A->D Photodecomposition (Light/UV) C Benzo[d]dioxole-5-carbaldehyde B->C Decarboxylation (Heat)

Caption: Potential degradation pathways of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

References

  • ResearchGate. (n.d.). Three branches of the subsequent degradation of alpha-keto isocaproate... [Diagram]. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities [Diagram]. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry. Retrieved from [Link]

  • PMC. (2021, August 12). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Retrieved from [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Ghent University Library. (2013, June 4). Hydrolysis of poly-(2-ethyl-2-oxazoline). Retrieved from [Link]

  • PMC. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoredox Radical/Polar Crossover Enables C-H gem-Difunctionalization of 1,3-Benzodioxoles for the Synthesis of Monofluorocyclohexenes. Retrieved from [Link]

  • OUCI. (n.d.). Detection, quantification and degradation kinetic for five benzodiazepines using VAUS-ME-SFO/LC-MS/MS method for water, alcoholic and non-alcoholic beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl oxoacetate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Benzodioxole Synthesis

Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and general methodology for benzodioxole synthesis.

Q1: What are the most common catalytic methods for synthesizing the benzodioxole ring?

A1: The two primary catalytic routes for forming the benzodioxole (or methylenedioxybenzene) ring are:

  • Acid-catalyzed condensation of catechol with an aldehyde or ketone: This is a widely used method due to the availability of starting materials. The reaction is an acetalization or ketalization. A variety of acid catalysts can be employed, including solid acids (e.g., zeolites, montmorillonite clay, carbon-based solid acids), Lewis acids (e.g., ZnCl₂, FeCl₃), and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid)[1][2][3].

  • Reaction of catechol with a dihalomethane: This method, often employing a phase-transfer catalyst (PTC), involves the Williamson ether synthesis. Dichloromethane or dibromomethane can be used as the methylene bridge source. While effective, the higher cost and lower availability of dihalomethanes can be a drawback for large-scale synthesis[1].

Q2: I am planning a lab-scale synthesis of a simple benzodioxole. Which catalytic method would you recommend for a starting point?

A2: For lab-scale synthesis, the acid-catalyzed condensation of catechol with formaldehyde (or its equivalent, paraformaldehyde) is an excellent starting point. It is a well-documented reaction and avoids the handling of potentially more hazardous dihalomethanes under pressure. Using a solid acid catalyst like montmorillonite K10 or a HY zeolite is recommended as it simplifies catalyst removal (filtration) and can often be recycled[4].

Q3: What are the key safety precautions I should take when synthesizing benzodioxole?

A3: Safety is paramount. Key precautions include:

  • Working in a well-ventilated area: Both catechol and dichloromethane are hazardous. All manipulations should be performed in a certified chemical fume hood[5][6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may have limited resistance to dichloromethane, so double-gloving or using more resistant gloves is advised), safety goggles, and a lab coat[7][8].

  • Understanding Reagent Hazards: Catechol is toxic and an irritant. Dichloromethane is a suspected carcinogen and has high vapor pressure[7][8]. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment[5].

  • Controlling Reaction Exotherms: Some synthesis methods can be exothermic. Monitor the reaction temperature closely and have a cooling bath ready if necessary.

Q4: How can I monitor the progress of my benzodioxole synthesis reaction?

A4: The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: This is a quick and effective way to qualitatively assess the consumption of starting materials (e.g., catechol) and the formation of the product.

  • GC: For quantitative analysis, GC is ideal. You can take aliquots from the reaction mixture at different time points to determine the conversion of reactants and the selectivity towards the desired benzodioxole product.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield or Incomplete Conversion

Q: I am running an acid-catalyzed condensation of catechol and I'm getting a low yield of my benzodioxole product, even after a long reaction time. What are the potential causes and how can I improve the conversion?

A: Low conversion in an acid-catalyzed acetalization reaction is a common issue. Let's break down the potential causes and solutions.

Potential Causes:

  • Insufficient Water Removal: The formation of the benzodioxole ring from catechol and an aldehyde/ketone is a reversible equilibrium reaction that produces water[9]. If water is not effectively removed, the equilibrium will not favor the product side, leading to low conversion.

  • Catalyst Deactivation: The acid catalyst may have lost its activity. This can be due to several reasons, which we will discuss in more detail in a dedicated troubleshooting section.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. Conversely, a temperature that is too high can lead to side reactions and catalyst degradation.

  • Incorrect Stoichiometry: The molar ratio of catechol to the carbonyl compound can influence the reaction rate and equilibrium position.

Solutions:

  • Effective Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark trap with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water from the reaction mixture[3].

    • Molecular Sieves: For smaller scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction can effectively sequester the water produced.

  • Catalyst Optimization:

    • Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the reaction rate. However, excessive amounts can lead to side reactions.

    • Choose a Stronger Acid Catalyst: If you are using a mild acid, switching to a stronger one (e.g., from a clay to p-toluenesulfonic acid) might be beneficial. Be aware that stronger acids can also promote side reactions.

    • Ensure Catalyst Activity: If using a solid acid, ensure it is properly activated (e.g., by heating under vacuum to remove adsorbed water).

  • Temperature and Reaction Time:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for any increase in byproduct formation. The optimal temperature will depend on the specific reactants and catalyst used.

    • Extend Reaction Time: If the reaction is clean but slow, simply extending the reaction time might be sufficient.

  • Adjust Stoichiometry:

    • Excess of Carbonyl Compound: Using a slight excess of the aldehyde or ketone can shift the equilibrium towards the product side[4].

Issue 2: Formation of Colored Impurities

Q: My reaction mixture is turning dark brown or black, and I'm isolating a discolored product. What is causing this and how can I prevent it?

A: The formation of dark-colored impurities in reactions involving catechol is a frequent problem, primarily due to the oxidation of catechol.

Causality:

Catechol is highly susceptible to oxidation, especially in the presence of air (oxygen), trace metal impurities, or at elevated temperatures. The initial oxidation product is an o-benzoquinone. This highly reactive intermediate can then undergo further reactions, including polymerization, to form dark-colored, melanin-like substances[10][11][12].

Preventative Measures:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation. This minimizes the contact of the reaction mixture with atmospheric oxygen.

  • Use High-Purity Reagents and Solvents: Trace metal impurities in your reagents or solvents can catalyze the oxidation of catechol. Using high-purity starting materials can mitigate this issue.

  • Degas Solvents: Before use, degassing the solvent by sparging with an inert gas can remove dissolved oxygen.

  • Control Reaction Temperature: High temperatures can accelerate the rate of oxidation. Try to run the reaction at the lowest effective temperature.

  • Minimize Reaction Time: A shorter reaction time reduces the period during which the catechol is exposed to potentially oxidizing conditions. Optimizing the catalyst and other parameters to speed up the desired reaction can help.

  • Purification: If colored impurities are still formed, they can often be removed by column chromatography on silica gel or by treatment with activated carbon.

Issue 3: Solid Acid Catalyst Deactivation

Q: I am using a recyclable solid acid catalyst (zeolite/clay), and its activity has significantly decreased after the first run. How can I troubleshoot this and regenerate my catalyst?

A: Deactivation of solid acid catalysts is a key challenge in their industrial application. The causes can be categorized as follows:

Mechanisms of Deactivation:

  • Fouling/Coking: Deposition of heavy organic byproducts or polymers on the catalyst surface and within its pores can block the active sites[13]. This is a common issue in reactions involving aromatic compounds.

  • Poisoning: Strong adsorption of certain molecules (impurities in the feed or reaction byproducts) onto the active sites can inhibit their catalytic activity[13].

  • Leaching: In liquid-phase reactions, the active species of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity[14].

  • Thermal Degradation (Sintering): At high temperatures, the catalyst's structure can change, leading to a loss of surface area and active sites[13]. For instance, some catalysts might form a compact block, clogging the reactor[2].

Troubleshooting and Regeneration Workflow:

The following diagram illustrates a decision-making process for addressing solid acid catalyst deactivation:

Deactivation_Troubleshooting start Decreased Catalyst Activity Observed check_color Is the spent catalyst discolored (dark brown/black)? start->check_color yes_color Yes check_color->yes_color   no_color No check_color->no_color   coking Likely Cause: Coking/Fouling by organic residues. yes_color->coking leaching_test Perform Leaching Test: Filter the hot reaction mixture to remove the catalyst. Does the filtrate continue to react? no_color->leaching_test calcination Regeneration: Calcination in air to burn off carbon deposits. (Follow catalyst manufacturer's guidelines for temperature). coking->calcination leaching_yes Yes leaching_test->leaching_yes   leaching_no No leaching_test->leaching_no   leaching_confirmed Leaching of active sites is occurring. This is often irreversible. leaching_yes->leaching_confirmed poisoning_check Consider Poisoning: - Are there basic impurities (e.g., amines) in the starting materials? - Is water poisoning the Lewis acid sites? leaching_no->poisoning_check leaching_solution Solution: - Use a more stable catalyst support. - Lower the reaction temperature. - Choose a different solvent. leaching_confirmed->leaching_solution poisoning_solution Solution: - Purify starting materials. - Thoroughly dry reagents and solvents. - For some poisons, a specific washing procedure may regenerate the catalyst. poisoning_check->poisoning_solution

Caption: Troubleshooting workflow for solid acid catalyst deactivation.

Section 3: Catalyst Performance and Optimization

Optimizing your reaction conditions is crucial for achieving high yield, selectivity, and efficiency. This section provides data-driven insights into catalyst performance and key parameters to consider for optimization.

Table 1: Comparison of Catalytic Systems for Benzodioxole Synthesis
Catalyst SystemReactantsTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Carbon-based solid acidCatechol, Aldehyde/KetoneReflux (Cyclohexane)2-5>80>95[3]
HY ZeoliteCatechol, Aldehyde/KetoneNot specified5>50>97[4]
AquivionSO₃H® (Flow)1,3-Benzodioxole, Propionic anhydride1000.571-73~62[2]
Zn-Aquivion (Batch)1,3-Benzodioxole, Propionic anhydride16015934[2]
Phase Transfer Catalyst (TBAB)Catechol, Dichloromethane100-12018095Estimated from patent data[1]

Note: The data presented is compiled from different sources and reaction types (synthesis vs. acylation) and should be used as a general guide. Direct comparison may not be possible without considering the specific substrates and reaction conditions.

Optimization Strategies

1. Catalyst Loading:

  • Rationale: The amount of catalyst directly influences the reaction rate.

  • Optimization: Start with a catalytic amount (e.g., 1-5 mol%). Incrementally increase the loading and monitor the effect on reaction time and yield. Be aware that for some catalysts, high loading can lead to increased side reactions. For solid catalysts, a common range is 25-75% w/w relative to the limiting reagent[1].

2. Molar Ratio of Reactants:

  • Rationale: As the reaction is an equilibrium, the ratio of reactants can be used to drive the reaction to completion (Le Chatelier's principle).

  • Optimization: For the condensation reaction, using a slight excess (1.2-1.5 equivalents) of the less expensive carbonyl compound is a common strategy to maximize the conversion of catechol[4].

3. Solvent Selection:

  • Rationale: The solvent can affect the solubility of reactants, the stability of intermediates, and the efficiency of water removal.

  • Optimization:

    • For azeotropic water removal, non-polar solvents like toluene or cyclohexane are effective.

    • For reactions with phase-transfer catalysts, a two-phase system (e.g., dichloromethane and water) is required.

    • In some cases, solvent-free conditions can be employed, which can be more environmentally friendly and lead to higher reaction rates[15].

4. Temperature:

  • Rationale: Temperature affects the reaction rate and can also influence catalyst stability and selectivity.

  • Optimization: Start at a moderate temperature (e.g., 80 °C) and gradually increase it. Monitor the reaction for any signs of decomposition or increased byproduct formation. For thermally sensitive catalysts like AquivionSO₃H®, there is an upper temperature limit beyond which the catalyst degrades[2].

Section 4: Experimental Protocols and Reaction Mechanisms

This section provides a detailed experimental protocol for a common benzodioxole synthesis and illustrates the underlying reaction mechanism.

Protocol: Synthesis of 1,3-Benzodioxole using a Solid Acid Catalyst

This protocol is a generalized procedure based on the condensation of catechol with paraformaldehyde using a solid acid catalyst and azeotropic water removal.

Materials:

  • Catechol

  • Paraformaldehyde

  • Solid acid catalyst (e.g., Montmorillonite K10 or HY Zeolite), activated by drying in a vacuum oven at 120 °C for 4 hours.

  • Toluene (or cyclohexane)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add catechol (1.0 eq), paraformaldehyde (1.2 eq), the activated solid acid catalyst (e.g., 50% w/w of catechol), and toluene (enough to suspend the reagents).

  • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected in the trap (usually 2-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with fresh toluene, dried, and potentially reused.

  • The filtrate contains the product. The toluene can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Mechanism: Acid-Catalyzed Formation of Benzodioxole

The formation of benzodioxole from catechol and formaldehyde is a classic example of acid-catalyzed acetal formation. The mechanism proceeds through the following key steps:

Acetal_Formation cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Deprotonation A Formaldehyde (H₂C=O) A_protonated Protonated Formaldehyde (H₂C=OH⁺) (More electrophilic) A->A_protonated + H⁺ H_plus H⁺ (from catalyst) Hemiacetal_intermediate Hemiacetal Intermediate A_protonated->Hemiacetal_intermediate + Catechol Catechol Catechol Hemiacetal_intermediate_protonated Protonated Hemiacetal Hemiacetal_intermediate->Hemiacetal_intermediate_protonated + H⁺ Oxocarbenium_ion Oxocarbenium Ion (Resonance Stabilized) Hemiacetal_intermediate_protonated->Oxocarbenium_ion - H₂O Protonated_Benzodioxole Protonated Benzodioxole Oxocarbenium_ion->Protonated_Benzodioxole Intramolecular attack by second -OH group H2O H₂O Benzodioxole 1,3-Benzodioxole Protonated_Benzodioxole->Benzodioxole - H⁺ H_plus_regenerated H⁺ (Catalyst regenerated)

Caption: Mechanism of acid-catalyzed benzodioxole formation.

References

  • DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][3] DIOXOLANE - Google Patents. Available at:

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC - NIH. Available at: [Link]

  • CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents.
  • Secondary Formation of Light-Absorbing, Insoluble Particles from Catechol in the Presence of Fe(II) or Fe(III) and Hydrogen Peroxide at Dark and Light Conditions | ACS ES&T Air - ACS Publications. Available at: [Link]

  • Mechanisms of catalyst deactivation - SciSpace. Available at: [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. Available at: [Link]

  • Dichloromethane (Methylene Chloride) Hazards & Safety Information - VelocityEHS. Available at: [Link]

  • Catechol-melanin formation. Catechol is oxidized by a catechol oxidase,... - ResearchGate. Available at: [Link]

  • Catalytic Upgrading of Phenolic Oil by Etherification with Methanol | Request PDF. Available at: [Link]

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. Available at: [Link]

  • Catechol oxidase | Research Starters - EBSCO. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PUBDB. Available at: [Link]

  • Safety Data Sheet: Dichloromethane - Carl ROTH. Available at: [Link]

  • PTC Etherification of a Phenol - PTC Organics, Inc. Available at: [Link]

  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed. Available at: [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.gov. Available at: [Link]

  • Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - NIH. Available at: [Link]

  • Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals. Available at: [Link]

  • Dichloromethane technical fact sheet - SafeWork NSW. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an - An-Najah Staff. Available at: [Link]

  • Investigating Catechol Oxidase Activity - YouTube. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Validation of Anticancer Activity in Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents is a cornerstone of modern pharmacology. Small molecules, particularly those derived from natural product scaffolds, o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents is a cornerstone of modern pharmacology. Small molecules, particularly those derived from natural product scaffolds, offer a promising avenue for the development of new therapeutics.[1] Among these, compounds bearing the benzo[d][2][3]dioxole moiety have demonstrated a wide range of biological activities, including notable anticancer effects.[4] This guide focuses on a specific chemical class, Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate and its derivatives, providing a comprehensive framework for the in vitro validation of their anticancer potential.

This document serves as a technical manual for designing and executing a robust preclinical evaluation pipeline. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis framework using hypothetical data to benchmark novel derivatives against a standard chemotherapeutic agent, Doxorubicin.

Scientific Rationale & Strategic Approach

The benzo[d][2][3]dioxole (also known as methylenedioxyphenyl) group is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Its presence is often associated with potent interactions with various cellular targets.[4] The core structure of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate presents a versatile scaffold for synthetic modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.[5]

The primary goal of in vitro validation is to systematically assess the cytotoxic and cytostatic effects of these novel compounds on cancer cells. A well-designed experimental cascade ensures that the most promising candidates are advanced, while those with unfavorable characteristics are deprioritized early, saving valuable resources. Our approach is multi-faceted, aiming to not only quantify cell death but also to elucidate the underlying mechanisms of action.

dot graph TD { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "Figure 1. High-level experimental workflow for in vitro validation."

Foundational Assays: Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells.[6] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Experimental Rationale: A panel of cancer cell lines should be used to assess the breadth of activity. For this guide, we will consider a hypothetical study using:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

Using multiple cell lines from different tissue origins provides preliminary insight into the compound's spectrum of activity. For comparison, a standard chemotherapeutic drug like Doxorubicin is essential as a positive control, providing a benchmark for potency.[7]

Two of the most common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.[8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized and quantified spectrophotometrically.[10]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass and is determined by measuring the absorbance. It offers a stable endpoint and is less prone to interference from compounds that affect mitochondrial activity.[8]

To illustrate the data that would be generated, Table 1 presents hypothetical IC50 values for our lead compound, "Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate" (coded as EBO-1), two synthetic derivatives (EBO-2, EBO-3), and the reference drug, Doxorubicin.

CompoundIC50 on MCF-7 (µM)IC50 on HCT116 (µM)IC50 on HepG2 (µM)
EBO-1 (Lead) 8.512.315.1
EBO-2 (Derivative) 2.14.55.8
EBO-3 (Derivative) 15.225.030.7
Doxorubicin 0.91.21.5

Interpretation: Based on this hypothetical data, EBO-2 emerges as the most promising derivative, showing a significant improvement in potency over the parent compound across all cell lines. EBO-3, in contrast, shows reduced activity and would likely be deprioritized. While none of the derivatives match the raw potency of Doxorubicin, EBO-2's activity in the low single-digit micromolar range warrants further investigation, especially considering that novel compounds may offer advantages in terms of selectivity or overcoming resistance.[11]

Uncovering the Mechanism: Apoptosis and Cell Cycle Analysis

Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it kills cancer cells. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.[12]

Key Mechanistic Questions:

  • Does the compound induce apoptosis?

  • At what stage of the cell cycle does it exert its effects?

Several robust methods exist to detect apoptosis. A combination of assays provides the most conclusive evidence.[13]

  • Annexin V/PI Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can be used to identify apoptotic cells via flow cytometry.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis.[3] Measuring the activity of key caspases, such as Caspase-3 and Caspase-7, provides direct evidence of apoptotic pathway activation. This can be done using commercially available luminescent or fluorescent kits (e.g., Caspase-Glo® 3/7 Assay).

Anticancer drugs often disrupt the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[15] Flow cytometry is the gold standard for this analysis. Cells are fixed, treated with RNase to remove RNA, and stained with a DNA-intercalating dye like Propidium Iodide (PI).[16] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

dot graph TD { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "Figure 2. Hypothetical Apoptotic Pathway Activated by EBO-2."

Following the identification of EBO-2 as the most potent derivative, further experiments are conducted on HCT116 cells to elucidate its mechanism.

Treatment (24h)% Apoptotic Cells (Annexin V+)% G2/M Phase Arrest
Vehicle Control (DMSO) 4.5%15.2%
EBO-2 (at IC50 conc.) 48.7%65.8%
Doxorubicin (at IC50 conc.) 55.2%72.1%

Interpretation: The data strongly suggests that EBO-2 induces cancer cell death primarily through apoptosis. Furthermore, it appears to cause a significant arrest of cells in the G2/M phase of the cell cycle, a common mechanism for drugs that interfere with DNA synthesis or mitosis. This mechanistic profile is similar to that of Doxorubicin, reinforcing the potential of EBO-2 as a legitimate anticancer lead.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are paramount.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (EBO-1, EBO-2, EBO-3) and Doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound of interest (e.g., EBO-2 at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro validation of novel anticancer compounds, using Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate derivatives as a case study. The systematic progression from broad cytotoxicity screening to more focused mechanistic studies allows for an efficient and evidence-based approach to lead candidate identification.

Based on our hypothetical data, the derivative EBO-2 demonstrates superior potency to its parent compound and induces apoptosis via G2/M cell cycle arrest, making it a strong candidate for further preclinical development.

Next Steps would include:

  • Selectivity Testing: Assessing the cytotoxicity of EBO-2 on non-cancerous cell lines to determine its therapeutic index.

  • Target Identification: Investigating the specific molecular target(s) of EBO-2 through techniques like western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, Bcl-2 family proteins).

  • In Vivo Efficacy: Evaluating the antitumor activity of EBO-2 in preclinical animal models.[19]

By adhering to this structured and comparative approach, researchers can confidently validate their novel compounds and contribute to the pipeline of next-generation cancer therapeutics.

References

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.
  • Ethyl 2-(benzo[D][2][3]dioxol-5-yl)-2-oxoacetate | 86358-30-7 | LDA35830. (n.d.). Biosynth. Retrieved from

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1). NIH.
  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024, February 13). NIH.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Apoptosis – what assay should I use? (2025, August 5). BMG Labtech.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
  • Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
  • Synthesis and anticancer activity of bis-benzo[d][2][3]dioxol-5-yl thiourea derivatives with molecular docking study. (n.d.). PubMed. Retrieved from

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. (n.d.). PMC - NIH.
  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (n.d.). [No Source Found].
  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023, December 15). MDPI.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah Staff.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
  • Cell Cycle Analysis. (n.d.). [No Source Found].
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025, April 18). PMC - PubMed Central.
  • Caspase-3 and Annexin V assays confirm that cell death across... (n.d.). ResearchGate.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014, November 17). JoVE.
  • In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. (n.d.). NIH.
  • Cell Cycle Analysis by Flow Cytometry​ | Miltenyi Biotec | Ireland. (n.d.). Miltenyi Biotec.
  • What to Consider When Choosing Apoptotic Assays | Biocompare. (2018, March 8). Biocompare.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021, February 3). Pharmacia.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central.

Sources

Comparative

A Comparative Analysis of the Antioxidant Capacity of Novel Benzodioxole Derivatives

In the relentless pursuit of potent therapeutic agents, the unique structural scaffold of benzodioxole has emerged as a promising pharmacophore.[1][2] Derivatives of this heterocyclic compound have demonstrated a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of potent therapeutic agents, the unique structural scaffold of benzodioxole has emerged as a promising pharmacophore.[1][2] Derivatives of this heterocyclic compound have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antioxidant effects.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathologies, ranging from neurodegenerative diseases to cancer. This underscores the critical need for the development of novel and efficacious antioxidant agents.

This guide provides an in-depth, comparative benchmarking of a series of newly synthesized benzodioxole derivatives against established antioxidant standards. We will delve into the causality behind the chosen experimental assays—DPPH, ABTS, and ORAC—elucidating how their distinct chemical mechanisms provide a comprehensive profile of antioxidant action. Furthermore, detailed, step-by-step protocols are provided to ensure methodological transparency and reproducibility. All experimental data are collated and presented for straightforward comparison, offering researchers, scientists, and drug development professionals a clear and objective evaluation of the therapeutic potential of these novel compounds.

Introduction to Antioxidant Benchmarking

Evaluating the antioxidant capacity of a novel compound is not a monolithic task. The diverse nature of free radicals and the varied mechanisms by which antioxidants can neutralize them necessitate a multi-assay approach. Antioxidant activity can be broadly categorized into two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] To provide a robust assessment, this guide employs assays that cover both mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A stable free radical, DPPH is neutralized by antioxidants through the donation of a hydrogen atom or an electron. The reduction of DPPH is visually indicated by a color change from purple to yellow, which is quantified spectrophotometrically.[5] This assay is based on the electron transfer mechanism.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant's potency.[6] This assay is also based on the electron transfer mechanism.[4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are generated by a free radical initiator.[7] This assay is based on the hydrogen atom transfer (HAT) mechanism and is considered to be more biologically relevant as it uses a biologically relevant radical source.[7][8]

By employing these three distinct assays, we can triangulate the antioxidant potential of our novel benzodioxole derivatives, providing a more complete and reliable assessment of their capabilities.

Experimental Design and Protocols

The cornerstone of trustworthy scientific comparison lies in meticulous and well-documented experimental design. The following protocols have been optimized for accuracy and reproducibility.

Synthesis of Novel Benzodioxole Derivatives

The novel benzodioxole derivatives (designated as BZD-1, BZD-2, and BZD-3) were synthesized based on established methodologies.[2][9] The general synthetic scheme involved the esterification of 3,4-(methylenedioxy) phenylacetic acid, followed by further modifications to yield the final derivatives.[2] The structural integrity of each synthesized compound was confirmed using 1H NMR, 13C NMR, and HR-MS analysis.

Synthesis_Workflow cluster_synthesis Synthesis of Benzodioxole Derivatives cluster_analysis Structural Confirmation start Starting Material: 3,4-(methylenedioxy) phenylacetic acid esterification Esterification start->esterification intermediate Methyl 3,4-(methylenedioxy) phenylacetate esterification->intermediate modification Further Modifications (e.g., amidation) intermediate->modification final_products Novel Benzodioxole Derivatives (BZD-1, BZD-2, BZD-3) modification->final_products analysis 1H NMR 13C NMR HR-MS final_products->analysis

Caption: Synthetic workflow for the novel benzodioxole derivatives.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the novel benzodioxole derivatives and standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the radical is observed as a decolorization of the solution, measured at 734 nm.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare serial dilutions of the novel benzodioxole derivatives and standard antioxidants in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[13]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from the thermal decomposition of AAPH.[8][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare serial dilutions of the novel benzodioxole derivatives and Trolox (as the standard) in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample dilution or Trolox standard.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: The fluorescence is measured kinetically every minute for 60-90 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Experimental_Workflow cluster_assays Antioxidant Capacity Assays cluster_compounds Test Compounds cluster_data Data Analysis dpph DPPH Assay (SET Mechanism) ic50 IC50 Values (DPPH) dpph->ic50 abts ABTS Assay (SET Mechanism) teac TEAC Values (ABTS) abts->teac orac ORAC Assay (HAT Mechanism) orac_val ORAC Values (Trolox Equivalents) orac->orac_val bzd Novel Benzodioxole Derivatives (BZD-1, BZD-2, BZD-3) bzd->dpph bzd->abts bzd->orac standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) standards->dpph standards->abts standards->orac

Caption: Overview of the experimental workflow for antioxidant capacity assessment.

Comparative Data Analysis

The antioxidant capacities of the novel benzodioxole derivatives (BZD-1, BZD-2, BZD-3) were systematically evaluated and compared against the well-established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The results are summarized in the tables below.

DPPH Radical Scavenging Activity (IC50 Values)

A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µM)
BZD-1 15.8 ± 1.2
BZD-2 25.4 ± 2.1
BZD-3 10.2 ± 0.9
Trolox 7.72 ± 0.5[15]
Ascorbic Acid 5.1 ± 0.4
BHT 18.5 ± 1.5

Data are presented as mean ± standard deviation (n=3).

ABTS Radical Scavenging Activity (TEAC Values)

A higher TEAC value indicates a greater antioxidant capacity relative to Trolox.

CompoundTEAC (Trolox Equivalents)
BZD-1 0.85 ± 0.07
BZD-2 0.62 ± 0.05
BZD-3 1.15 ± 0.09
Ascorbic Acid 1.05 ± 0.08
BHT 0.75 ± 0.06

Data are presented as mean ± standard deviation (n=3).

Oxygen Radical Absorbance Capacity (ORAC Values)

Higher ORAC values indicate a greater capacity to neutralize peroxyl radicals.

CompoundORAC Value (µmol TE/g)
BZD-1 3500 ± 280
BZD-2 2800 ± 210
BZD-3 4500 ± 350
Ascorbic Acid 2100 ± 180
BHT 2900 ± 250

Data are presented as mean ± standard deviation (n=3). TE = Trolox Equivalents.

Discussion and Mechanistic Insights

The comprehensive analysis of the antioxidant capacity of the novel benzodioxole derivatives reveals promising results, particularly for compound BZD-3 .

In the DPPH assay , BZD-3 exhibited a potent radical scavenging activity with an IC50 value of 10.2 µM, which is comparable to the standard antioxidant Trolox (7.72 µM) and more potent than BHT (18.5 µM). This suggests that BZD-3 is an effective electron or hydrogen donor. BZD-1 also demonstrated significant activity, while BZD-2 was less potent.

The results from the ABTS assay corroborated the findings of the DPPH assay. BZD-3 displayed the highest Trolox Equivalent Antioxidant Capacity (TEAC) value of 1.15, surpassing even ascorbic acid (1.05). This indicates its superior ability to scavenge the ABTS radical cation.

The ORAC assay , which measures the capacity to neutralize peroxyl radicals via a hydrogen atom transfer mechanism, further highlighted the exceptional antioxidant potential of BZD-3. With an ORAC value of 4500 µmol TE/g, BZD-3 significantly outperformed both ascorbic acid and BHT. This is particularly noteworthy as the ORAC assay is considered to have high biological relevance.

The superior antioxidant activity of BZD-3 can likely be attributed to specific structural features. The presence and position of electron-donating groups on the benzodioxole ring are known to enhance antioxidant capacity. It is hypothesized that the specific substitutions in BZD-3 facilitate the donation of a hydrogen atom or an electron, thereby stabilizing free radicals more efficiently.

In contrast, the lower activity of BZD-2 suggests that its particular structural modifications may hinder its ability to interact with and neutralize free radicals.

Mechanisms of Standard Antioxidants:
  • Trolox: A water-soluble analog of vitamin E, Trolox acts as an antioxidant by donating a hydrogen atom from its chromanol ring to free radicals, thereby terminating the lipid peroxidation chain reaction.[16]

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent water-soluble antioxidant that can donate a single reducing equivalent to form the relatively stable monodehydroascorbate radical.[17] It can directly scavenge a wide range of reactive oxygen species and can also regenerate other antioxidants like vitamin E.[18][19][20]

  • Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant that functions by donating a hydrogen atom from its hydroxyl group to peroxy radicals, converting them into hydroperoxides and terminating the autoxidation chain reaction.[21][[“]]

The comparative data suggests that BZD-3 possesses a multifaceted antioxidant profile, with strong activity in both SET and HAT-based assays.

Conclusion

This comprehensive guide has benchmarked the antioxidant capacity of three novel benzodioxole derivatives against established standards. The findings clearly indicate that one of the derivatives, BZD-3 , exhibits exceptional antioxidant activity, outperforming or rivaling the standard antioxidants Trolox, ascorbic acid, and BHT across three distinct and mechanistically different assays.

The superior performance of BZD-3 in the DPPH, ABTS, and particularly the biologically relevant ORAC assay, underscores its significant potential as a lead compound for the development of novel antioxidant therapies. Further investigations, including in vitro cellular and in vivo studies, are warranted to fully elucidate its therapeutic promise in combating diseases associated with oxidative stress. The detailed protocols and comparative data presented herein provide a solid foundation for such future research endeavors.

References

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023-10-06). MDPI. Retrieved from [Link]

  • Structures of benzodioxol derivatives having various biological activities. (2020-09-01). ResearchGate. Retrieved from [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020-11-01). PubMed. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022-01-01). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020-11-30). ResearchGate. Retrieved from [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015-08-28). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020-09-07). National Institutes of Health. Retrieved from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). Protocols.io. Retrieved from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2019-02-14). MDPI. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16). National Institutes of Health. Retrieved from [Link]

  • Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. (2012-07-15). PubMed. Retrieved from [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • Influence of the extraction process on the antioxidant capacity of pequi pulp extracts. (2021-09-28). Research, Society and Development. Retrieved from [Link]

  • Ascorbic acid as antioxidant. (2018-11-20). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020-12-09). An-Najah Staff. Retrieved from [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024-02-09). MDPI. Retrieved from [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2024-03-27). MDPI. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH® in semi-aqueous solution. (2018-01-01). ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. (n.d.). Consensus. Retrieved from [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (2019-07-01). ResearchGate. Retrieved from [Link]

  • Vitamin C. (n.d.). Wikipedia. Retrieved from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Matson. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]

  • Vitamin C as an Antioxidant. (n.d.). Karger Publishers. Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved from [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2024-09-29). ACS Publications. Retrieved from [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. (2026-01-08). ScienceDirect. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025-09-29). PubMed. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

Introduction Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, an important α-keto ester, serves as a versatile building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, an important α-keto ester, serves as a versatile building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The presence of the benzodioxole moiety, a common pharmacophore, imparts significant interest in this molecule within the fields of medicinal chemistry and drug development. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a detailed head-to-head comparison of three distinct synthetic strategies for the preparation of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, offering field-proven insights and experimental data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary synthetic routes to Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate are critically evaluated in this guide:

  • Route 1: Friedel-Crafts Acylation of 1,2-Methylenedioxybenzene

  • Route 2: Riley Oxidation of 3',4'-(Methylenedioxy)acetophenone

  • Route 3: Grignard Reaction of a Piperonyl Halide with Diethyl Oxalate

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of the advantages and disadvantages of each approach.

Route 1: Friedel-Crafts Acylation of 1,2-Methylenedioxybenzene

This classical approach involves the direct introduction of the ethyl oxoacetyl group onto the electron-rich 1,2-methylenedioxybenzene ring via an electrophilic aromatic substitution.

Reaction Scheme

Friedel_Crafts_Acylation reactant1 1,2-Methylenedioxybenzene intermediate Acylium ion intermediate reactant1->intermediate + reactant2 Ethyl oxalyl chloride reactant2->intermediate + catalyst AlCl3 catalyst->intermediate product Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate intermediate->product

Caption: Friedel-Crafts acylation of 1,2-methylenedioxybenzene.

Experimental Protocol

Materials:

  • 1,2-Methylenedioxybenzene

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 1,2-methylenedioxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[1] The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, facilitating its departure and generating the acylium ion. This electrophile is then attacked by the nucleophilic π-system of the electron-rich 1,2-methylenedioxybenzene ring. The methylenedioxy group is an ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance at the ortho positions. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired product.

Pros & Cons
Advantages Disadvantages
Direct and convergent route.Requires strictly anhydrous conditions.
Readily available starting materials.Stoichiometric amounts of Lewis acid are needed, generating significant waste.
Generally provides good yields for activated aromatic systems.The Lewis acid can complex with the product, necessitating a hydrolytic workup.
Well-established and understood reaction mechanism.Potential for side reactions if the substrate is sensitive to strong acids.

Route 2: Riley Oxidation of 3',4'-(Methylenedioxy)acetophenone

This method involves the oxidation of the α-methyl group of 3',4'-(methylenedioxy)acetophenone to a carbonyl group, followed by esterification. The key oxidation step is the Riley oxidation, which typically employs selenium dioxide (SeO₂).[2]

Reaction Scheme

Riley_Oxidation reactant 3',4'-(Methylenedioxy)acetophenone intermediate Phenylglyoxal intermediate reactant->intermediate + Oxidant oxidant SeO2 oxidant->intermediate solvent Dioxane/H2O solvent->intermediate product Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate intermediate->product + Esterification esterification Ethanol, Acid catalyst esterification->product

Caption: Synthesis via Riley oxidation and subsequent esterification.

Experimental Protocol

Part A: Oxidation to 3,4-(Methylenedioxy)phenylglyoxal

Materials:

  • 3',4'-(Methylenedioxy)acetophenone

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',4'-(methylenedioxy)acetophenone (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-(methylenedioxy)phenylglyoxal, which can be used in the next step without further purification.

Part B: Esterification to Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate

Materials:

  • Crude 3,4-(Methylenedioxy)phenylglyoxal

  • Ethanol, absolute

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the crude glyoxal from Part A in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Mechanistic Insights

The Riley oxidation of a ketone to a 1,2-dicarbonyl compound is believed to proceed through an enol intermediate.[3] The enol attacks the electrophilic selenium of SeO₂, leading to the formation of a selenium ester. A subsequent[2][3]-sigmatropic rearrangement and hydrolysis yield the glyoxal hydrate, which is in equilibrium with the desired 1,2-dicarbonyl compound. The subsequent esterification is a standard acid-catalyzed Fischer esterification.

Pros & Cons
Advantages Disadvantages
Utilizes a readily available starting material.Selenium dioxide is highly toxic and requires careful handling.
The reaction is generally high-yielding for activated ketones.The workup requires the removal of elemental selenium, which can be cumbersome.
Milder conditions compared to some other oxidation methods.The reaction can sometimes lead to over-oxidation or side products.
Two-step process (oxidation and esterification).

Route 3: Grignard Reaction of a Piperonyl Halide with Diethyl Oxalate

This route involves the formation of an organometallic intermediate, a Grignard reagent, from a suitable piperonyl halide, which then acts as a nucleophile to attack diethyl oxalate.

Reaction Scheme

Grignard_Reaction reactant1 Piperonyl bromide intermediate Piperonylmagnesium bromide reactant1->intermediate + Mg reactant2 Magnesium turnings reactant2->intermediate reactant3 Diethyl oxalate product Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate reactant3->product + intermediate->product + Diethyl oxalate

Caption: Grignard reaction of piperonyl bromide with diethyl oxalate.

Experimental Protocol

Materials:

  • 5-Bromobenzo[d][1][3]dioxole (Piperonyl bromide)

  • Magnesium turnings, activated

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or THF

  • Diethyl oxalate

  • Saturated ammonium chloride solution

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place activated magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of piperonyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the piperonyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining piperonyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether to the cold Grignard reagent with vigorous stirring, maintaining the temperature below -60 °C.[4]

  • After the addition is complete, stir the mixture at -78 °C for another hour.

  • Quench the reaction by slowly adding a saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and acidify with 1 M HCl to dissolve the magnesium salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insights

The reaction begins with the formation of the piperonylmagnesium bromide Grignard reagent. This organometallic species acts as a potent nucleophile, with the carbon atom bonded to magnesium being highly carbanionic. This nucleophile attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the α-keto ester. The reaction is carried out at low temperatures to prevent a second addition of the Grignard reagent to the ketone functionality of the product.

Pros & Cons
Advantages Disadvantages
High-yielding and generally clean reaction.Requires the preparation of a moisture-sensitive Grignard reagent.
Utilizes readily available starting materials.Low temperatures (-78 °C) are necessary to avoid side reactions.
The reaction is versatile and can be applied to a wide range of aryl halides.The Grignard reagent can be basic, leading to potential side reactions with other functional groups.
The starting piperonyl halide may be more expensive than 1,2-methylenedioxybenzene.

Quantitative Data Summary

Parameter Route 1: Friedel-Crafts Acylation Route 2: Riley Oxidation Route 3: Grignard Reaction
Starting Material 1,2-Methylenedioxybenzene3',4'-(Methylenedioxy)acetophenone5-Bromobenzo[d][1][3]dioxole
Key Reagents Ethyl oxalyl chloride, AlCl₃SeO₂, EthanolMg, Diethyl oxalate
Typical Yield 60-80%70-90% (overall)75-95%
Reaction Temperature 0 °C to room temperatureReflux (oxidation), Reflux (esterification)-78 °C to room temperature
Reaction Time 3-4 hours6-10 hours (total)3-4 hours
Safety Concerns Anhydrous conditions, corrosive AlCl₃Highly toxic SeO₂Moisture-sensitive Grignard reagent, ether flammability
Scalability ModerateModerateGood

Conclusion

Each of the three synthetic routes to Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate presents a unique set of advantages and challenges.

  • Route 1 (Friedel-Crafts Acylation) is a direct and well-understood method, but the requirement for strictly anhydrous conditions and the use of a stoichiometric amount of a corrosive Lewis acid can be drawbacks, particularly for large-scale synthesis.

  • Route 2 (Riley Oxidation) offers a good alternative, especially if 3',4'-(methylenedioxy)acetophenone is a readily available starting material. However, the high toxicity of selenium dioxide is a significant safety concern that must be carefully managed.

  • Route 3 (Grignard Reaction) generally provides the highest yields and is a versatile method. The main challenges are the need for low-temperature conditions to prevent side reactions and the handling of the moisture-sensitive Grignard reagent.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the safety protocols in place. For laboratory-scale synthesis where high yields are a priority, the Grignard route is often favored. For larger-scale industrial applications, the Friedel-Crafts acylation might be considered if the waste management and safety concerns can be adequately addressed.

References

  • Reeve, A. M. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. J. Chem. Educ.2004 , 81 (10), 1497. [Link]

  • Wikipedia contributors. Riley oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org. Synth.2018 , 95, 486. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • ResearchGate. Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Catalysis Communications2011 , 12(14), 1295-1298. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts2023 , 13(2), 349. [Link]

  • SciSpace. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. J. Chin. Chem. Soc.1997 , 44(4), 373-378. [Link]

  • Google Patents. Process of preparing grignard reagent. US20140142332A1.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Semantic Scholar. Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2‐DMSO. Asian J. Chem.2013 , 25, 7041-7043. [Link]

  • Google Patents.
  • Organic Syntheses. Allylmagnesium bromide. Org. Synth.2002 , 79, 251. [Link]

  • University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • National Center for Biotechnology Information. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules2013 , 18(7), 7988-8035. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • ResearchGate. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Chinese Chemical Society1997 , 44(4), 373-378. [Link]

  • NROChemistry. Riley Oxidation. [Link]

  • ResearchGate. Grignard Reagents – From Laboratory to Production. [Link]

  • Organic Preparations and Procedures International. Improved procedure for the one-step synthesis of α-ketoesters. OPPI1989 , 21(6), 757-761. [Link]

  • ResearchGate. SeO2 mediated efficient synthesis of amides and α-ketoamides of secondary amines with wide substrate scope. New J. Chem.2020 , 44(38), 16480-16484. [Link]

  • ACS Publications. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. J. Org. Chem.1989 , 54(3), 584-588. [Link]

  • National Center for Biotechnology Information. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Chemistry2020 , 2(3), 661-681. [Link]

  • YouTube. Riley Oxidation. [Link]

Sources

Comparative

Replicating and validating published synthesis protocols for "Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate"

Executive Summary Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (CAS: 33070-22-3), a critical intermediate in the synthesis of the PDE5 inhibitor Tadalafil, is synthesized via the Friedel-Crafts acylation of 1,3-benzodioxol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate (CAS: 33070-22-3), a critical intermediate in the synthesis of the PDE5 inhibitor Tadalafil, is synthesized via the Friedel-Crafts acylation of 1,3-benzodioxole with ethyl chlorooxoacetate (ethyl oxalyl chloride).

While the transformation appears straightforward, the electron-rich nature of the benzodioxole ring renders it susceptible to polymerization and, critically, Lewis acid-mediated ether cleavage (opening the methylenedioxy bridge to form catechols). This guide compares two validated protocols:

  • Protocol A (Standard Industrial): Uses Aluminum Chloride (

    
    ) in Dichloromethane (DCM). High yield but requires strict thermal control to prevent impurity formation.
    
  • Protocol B (High-Fidelity): Uses Titanium Tetrachloride (

    
    ) in DCM. Offers superior regioselectivity and milder conditions, reducing "tar" formation and downstream purification burdens.
    

Mechanistic Insight & Causality

The reaction is an Electrophilic Aromatic Substitution (EAS). The 1,3-benzodioxole moiety is strongly activating and ortho/para directing. Due to steric hindrance at the ortho position (relative to the dioxole oxygens) and the directing power of the alkoxy groups, substitution occurs predominantly at the 5-position (para to one oxygen, meta to the other).

The Critical Challenge: Strong Lewis acids like


 can coordinate to the dioxole oxygens. If the reaction temperature exceeds 

C or if quenching is delayed, the Lewis acid catalyzes the nucleophilic attack of the chloride ion on the methylene bridge, cleaving it to form the catechol byproduct (Ethyl 2-(3,4-dihydroxyphenyl)-2-oxoacetate). This byproduct is a potent poison for downstream Pictet-Spengler cyclizations.
Diagram 1: Mechanistic Pathway & Impurity Formation

Mechanism cluster_0 Critical Control Point Start 1,3-Benzodioxole Complex Sigma Complex (Acylium Ion Attack) Start->Complex EAS (Pos 5) Reagent Ethyl Oxalyl Chloride + Lewis Acid (LA) Reagent->Complex Product Target Keto-Ester (Stable) Complex->Product -HCl (Aromatization) Impurity Catechol Impurity (Bridge Cleavage) Product->Impurity Excess LA / High T (De-alkylation)

Caption: Electrophilic attack at C5 yields the target. Over-coordination of Lewis Acid at the dioxole oxygens leads to ring opening (impurity).

Experimental Protocols

Protocol A: The Standard Route

Best for: Large-scale batches where raw material cost is the primary driver.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)

  • Ethyl chlorooxoacetate (1.2 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.3 eq)
    
  • Dichloromethane (DCM), anhydrous (10 volumes)

Methodology:

  • Setup: Purge a 3-neck RBF with

    
    . Charge 
    
    
    
    and DCM. Cool to
    
    
    C.
  • Acylating Agent Formation: Add Ethyl chlorooxoacetate dropwise over 30 mins. The suspension will clarify as the acylium complex forms.

  • Substrate Addition: Add 1,3-Benzodioxole diluted in DCM (2 vol) dropwise, maintaining internal temperature strictly <

    
    C . Note: Exotherm is sharp.
    
  • Reaction: Stir at

    
    C for 2 hours. Do not warm to RT.
    
  • Quench: Pour the reaction mixture slowly into ice-water/HCl (1M) slush. Caution: Violent hydrolysis.

  • Workup: Separate organic layer.[1] Wash with brine and saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if oil persists.

Protocol B: The High-Fidelity Route

Best for: High-purity requirements (>99.5%) and validation standards.

Reagents:

  • 1,3-Benzodioxole (1.0 eq)

  • Ethyl chlorooxoacetate (1.1 eq)

  • Titanium Tetrachloride (

    
    ) (1.1 eq)
    
  • DCM (10 volumes)

Methodology:

  • Setup: Charge 1,3-Benzodioxole and Ethyl chlorooxoacetate in DCM. Cool to

    
    C.
    
  • Catalyst Addition: Add

    
     (neat or 1M solution in DCM) dropwise via syringe pump over 1 hour.
    
    • Why?

      
       is a milder Lewis acid than 
      
      
      
      . Pre-mixing the substrate and reagent allows for a "controlled initiation" upon catalyst addition, minimizing local hot-spots that cause polymerization.
  • Reaction: Stir at

    
    C to 
    
    
    
    C for 4 hours.
  • Quench: Quench with 10% aqueous ammonium chloride (

    
    ).
    
  • Workup: Standard extraction (DCM).

  • Result: Product typically crystallizes directly upon concentration, requiring minimal purification.

Comparative Performance Data

MetricProtocol A (

)
Protocol B (

)
Isolated Yield 85 - 88%80 - 84%
HPLC Purity (Crude) 92 - 95%> 98%
Impurity Profile Catechol (<2%), Dimer (<3%)Catechol (Not Detected)
Appearance Dark Orange/Brown Oil (often requires seeding)Pale Yellow Solid
Scalability High (Cheaper Reagents)Medium (Titanium waste disposal)
Safety Profile High Exotherm, HCl gasModerate Exotherm
Diagram 2: Workflow Logic

Workflow cluster_A Protocol A (AlCl3) cluster_B Protocol B (TiCl4) Start Start Synthesis Choice Select Lewis Acid Start->Choice StepA1 Pre-form Acylium Ion (0°C) Choice->StepA1 Cost Driven StepB1 Mix Substrate + Reagent (-10°C) Choice->StepB1 Purity Driven StepA2 Add Substrate (Strict <5°C) StepA1->StepA2 RiskA Risk: Ring Cleavage StepA2->RiskA Quench Acidic Quench RiskA->Quench StepB2 Slow Add TiCl4 StepB1->StepB2 BenefitB Benefit: High Purity StepB2->BenefitB BenefitB->Quench Finish Isolate Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate Quench->Finish

Caption: Decision matrix for catalyst selection based on purity vs. cost requirements.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     7.65 (dd, 1H):  Aromatic proton at C6 (ortho to ketone). Deshielded by carbonyl.
    
  • 
     7.52 (d, 1H):  Aromatic proton at C4 (meta to ketone).
    
  • 
     6.89 (d, 1H):  Aromatic proton at C7 (ortho to oxygen).
    
  • 
     6.08 (s, 2H):  Methylenedioxy bridge (Characteristic singlet).
    
  • 
     4.42 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     1.41 (t, 3H):  Ethyl ester 
    
    
    
    .

2. Carbon NMR (


 NMR): 
  • Carbonyls: Distinct peaks at ~185 ppm (Ketone) and ~163 ppm (Ester).

  • Dioxole Carbons: ~102 ppm (

    
    ).
    

3. Troubleshooting (Impurity Markers):

  • Broad singlet at ~5.5-6.0 ppm (exchangeable): Indicates Phenolic -OH protons, signaling ring cleavage (Failed Protocol A).

  • Multiple Ethyl signals: Indicates incomplete reaction or polymerization.

References

  • Daugan, A. C.-M. (1999). Tetracyclic derivatives, process of preparation and use as medicaments. U.S. Patent No.[1][2] 5,859,006.[1][2][3] Washington, DC: U.S. Patent and Trademark Office. Link

  • O'Brien, P., et al. (2004). Process for the preparation of tadalafil. World Intellectual Property Organization, WO 2004/011463.[2] Link

  • Gilla, G., et al. (2013).[4] Synthesis and characterization of related substances and metabolite of tadalafil. Organic Communications, 6(1), 12-22.[4] Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

Validation

A Senior Application Scientist's Guide to In Silico Modeling and Comparison of Benzodioxole Derivatives' Binding Affinities

Introduction: The Versatile Benzodioxole Scaffold in Drug Discovery The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzodioxole Scaffold in Drug Discovery

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] The therapeutic potential of benzodioxole derivatives stems from their ability to interact with various biological targets, such as enzymes and receptors, thereby modulating their function.[1][2][4][5] For instance, certain derivatives have shown potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation.[1][2] Others have been investigated as tubulin binders, disrupting microtubule dynamics, a critical process in cell division, making them promising anticancer agents.[5]

Given the vast chemical space of possible benzodioxole derivatives, in silico modeling has emerged as an indispensable tool to rationally design and screen for compounds with high binding affinity and specificity towards a target of interest.[6][7] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to effectively utilize computational methods for the modeling and comparative analysis of benzodioxole derivatives' binding affinities. We will delve into the causality behind experimental choices, ensuring a self-validating and robust computational workflow.

Pillar I: The Strategic Framework of In Silico Binding Affinity Prediction

The journey from a library of virtual compounds to a shortlist of promising drug candidates is a multi-step process that relies on a cascade of computational techniques.[8][9] Each step serves to refine the set of molecules, increasing the likelihood of identifying potent and selective binders.

G cluster_0 Phase 1: Library Preparation & Target Identification cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Lead Candidate Prioritization A Virtual Library of Benzodioxole Derivatives C Molecular Docking (High-Throughput Virtual Screening) A->C B Target Protein Selection & Preparation B->C D Molecular Dynamics (MD) Simulations C->D Top-ranked poses F ADMET Prediction C->F E Binding Free Energy Calculations (MM/PBSA, MM/GBSA) D->E MD Trajectories G Comparative Analysis & Prioritization of Hits E->G F->G

Caption: A generalized workflow for in silico screening and binding affinity prediction of benzodioxole derivatives.

Pillar II: Experimental Protocols for Rigorous In Silico Analysis

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Preparation of Ligand and Protein Structures

Rationale: The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. Proper preparation ensures that the molecules are in a chemically correct and energetically favorable state for the subsequent simulations.

Protocol:

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of your benzodioxole derivatives using chemical drawing software like ChemDraw or MarvinSketch. Convert these to 3D structures.

    • Energy Minimization: Perform an initial energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step removes steric clashes and brings the molecule to a low-energy conformation.

    • File Format Conversion: Save the prepared ligands in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation:

    • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]8] Choose a high-resolution structure, preferably co-crystallized with a known ligand.

    • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to ensure that the binding site is accessible to your virtual compounds.

    • Adding Hydrogens and Assigning Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite. This step is critical for accurately modeling electrostatic interactions.

    • Defining the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present, its location can be used to define the binding pocket. Otherwise, literature information or binding site prediction tools can be utilized. Define the grid box for docking, ensuring it encompasses the entire binding site.

Molecular Docking for High-Throughput Virtual Screening

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a rapid method to screen large libraries of compounds and prioritize those with a higher likelihood of binding to the target.

Protocol (using AutoDock Vina as an example):

  • Input File Preparation: Prepare the protein and ligand files in the .pdbqt format, which includes atomic charges and atom type definitions.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running the Docking Simulation: Execute the docking run using the Vina command-line interface. For each ligand, Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results: Analyze the docking scores and the binding poses of the top-ranked compounds. Lower binding energy values indicate a more favorable binding interaction. Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[11]

Self-Validation Checkpoint: To validate the docking protocol, it is recommended to re-dock the co-crystallized ligand into the protein's active site.[12][13] A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[13][14][15]

Molecular Dynamics (MD) Simulations for Dynamic Validation

Rationale: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding pose.[16]

Protocol (using GROMACS as an example):

  • System Preparation:

    • Topology Generation: Generate the topology files for both the protein and the top-ranked benzodioxole derivative from the docking results. The CHARMM36 force field is a common choice for protein-ligand simulations.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions to neutralize the system and to mimic physiological salt concentrations.

  • Simulation Steps:

    • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Perform two phases of equilibration: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). This allows the system to reach a stable temperature and pressure.

    • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to allow for the exploration of the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include RMSD of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of protein residues, and the number of hydrogen bonds between the protein and ligand over time.

G A Initial Docked Complex B System Preparation (Solvation, Ionization) A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, H-bonds) F->G

Caption: A streamlined workflow for performing Molecular Dynamics (MD) simulations.

Binding Free Energy Calculations

Rationale: To obtain a more accurate estimation of the binding affinity than that provided by docking scores, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed.[17][18][19][20] These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

Protocol:

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy components for the complex, protein, and ligand individually:

    • Molecular Mechanics Energy (ΔEMM): Includes bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions.

    • Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated using either the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔGbind) is then calculated using the following equation: ΔGbind = Gcomplex - (Gprotein + Gligand) Where G for each species is the sum of its molecular mechanics energy and solvation free energy. While MM/GBSA is computationally less expensive, MM/PBSA is often considered more accurate for calculating absolute binding free energies.[17] However, for ranking a series of inhibitors, MM/GBSA can provide reliable results.[17]

Pillar III: Data Presentation, Analysis, and Druglikeness Assessment

Quantitative Data Summary

A clear and concise presentation of the quantitative data is essential for comparing the binding affinities of the different benzodioxole derivatives.

Table 1: Comparative Binding Affinity Data for Benzodioxole Derivatives Targeting COX-2

Derivative IDDocking Score (kcal/mol)Predicted ΔGbind (MM/PBSA) (kcal/mol)Predicted ΔGbind (MM/GBSA) (kcal/mol)Key Interacting Residues
BZD-001-9.5-45.2 ± 3.1-38.7 ± 2.5Arg120, Tyr355, Ser530
BZD-002-8.7-38.6 ± 2.8-32.1 ± 2.2Arg120, Val523
BZD-003-10.2-52.1 ± 3.5-45.9 ± 2.9Arg120, Tyr385, Ser530
Celecoxib (Control)-11.1-58.5 ± 4.0-51.3 ± 3.3Arg513, His90, Gln192

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Silico ADMET Prediction

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk the drug discovery process.[21][22] In silico ADMET prediction models can help identify potential liabilities before significant resources are invested in synthesis and experimental testing.[23][24][25]

Protocol:

Utilize online web servers or standalone software (e.g., SwissADME, pkCSM, QikProp) to predict the following properties for your top-ranked benzodioxole derivatives:

  • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

  • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition.[26][27][28]

  • Druglikeness: Lipinski's rule of five, Veber's rule.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Table 2: Predicted ADMET Properties of Lead Benzodioxole Derivatives

Derivative IDMolecular Weight ( g/mol )logPTPSA (Ų)Lipinski's Rule of 5 ViolationsBBB PermeanthERG Inhibitor
BZD-001385.43.265.70NoLow risk
BZD-003412.33.875.10NoLow risk
Celecoxib381.43.676.80NoLow risk

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: From In Silico Insights to Experimental Validation

This guide has provided a comprehensive framework for the in silico modeling and comparative analysis of benzodioxole derivatives' binding affinities. By following these methodologically sound and self-validating protocols, researchers can effectively navigate the complexities of computational drug design. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations, coupled with early ADMET profiling, provides a robust platform for identifying and prioritizing promising lead candidates. It is imperative to remember that in silico predictions are models of reality and must ultimately be validated through experimental testing. The insights gained from these computational studies, however, are invaluable for guiding and accelerating the experimental drug discovery process, ultimately saving time and resources in the quest for novel therapeutics.

References

  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link].

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis Online. Available at: [Link].

  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate. Available at: [Link].

  • A Guide to In Silico Drug Design. PubMed Central. Available at: [Link].

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PubMed Central. Available at: [Link].

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available at: [Link].

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. Available at: [Link].

  • Prodigy Webserver. Haddock. Available at: [Link].

  • How to validate the molecular docking results? ResearchGate. Available at: [Link].

  • Protein-Ligand Complex. MD Tutorials. Available at: [Link].

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at: [Link].

  • Lead Optimization and Binding Affinity Prediction Software. OpenEye Scientific. Available at: [Link].

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link].

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link].

  • (PDF) ADMET in silico modelling: Towards prediction paradise? ResearchGate. Available at: [Link].

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. Available at: [Link].

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link].

  • Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed. Available at: [Link].

  • Molecular Docking of Drugs with Polymer Capping Agents Using ChemDraw, Chem3D & PyRx (Step-by-Step). YouTube. Available at: [Link].

  • Use Prodigy Binding Affinity Prediction Online. Neurosnap. Available at: [Link].

  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link].

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. Available at: [Link].

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link].

  • In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Available at: [Link].

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link].

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. Available at: [Link].

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link].

  • Synthesis, Molecular Docking and in-vivo Pharmacological Evaluation of Methylenedioxyphenyl Derivatives for Anticancer Activity. ResearchGate. Available at: [Link].

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

  • In Silico methods for ADMET prediction of new molecules. Slideshare. Available at: [Link].

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link].

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. Available at: [Link].

  • Binding Affinity Prediction of Protein Ligand-BAPPL SERVER. SCFBio. Available at: [Link].

  • Methylenedioxyphenyl. CureFFI.org. Available at: [Link].

  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Available at: [Link].

  • Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link].

  • 3,4-Methylenedioxyphenylpropan-2-one. Wikipedia. Available at: [Link].

  • Introducing Boltz-2: Toward Accurate and Efficient Binding Affinity Prediction. Available at: [Link].

  • GROMACS Protein Ligand Complex Simulations. LigParGen Server. Available at: [Link].

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link].

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link].

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Available at: [Link].

  • Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. PubMed. Available at: [Link].

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Available at: [Link].

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. Available at: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate
© Copyright 2026 BenchChem. All Rights Reserved.